Boc-NH-PEG8-propargyl
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO10/c1-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-25-23(26)35-24(2,3)4/h1H,6-22H2,2-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPLGWQQONPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of Boc-NH-PEG8-propargyl in Modern Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of targeted therapeutics and chemical biology, the role of linker molecules has become increasingly critical. Among the diverse array of available linkers, Boc-NH-PEG8-propargyl has emerged as a versatile and powerful tool, particularly in the sophisticated design of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker, characterized by a Boc-protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, offers a unique combination of properties that are highly advantageous for the construction of complex biomolecular conjugates. This technical guide provides a comprehensive overview of the core applications of this compound in research, with a focus on its pivotal role in PROTAC development. We will delve into detailed experimental protocols, present quantitative data in a structured format, and provide visual diagrams to elucidate key chemical processes and biological pathways.
Core Concepts: The Molecular Architecture and Functionality of this compound
This compound is a chemical entity meticulously designed for multi-step, controlled bioconjugation strategies. Its structure can be deconstructed into three key functional domains:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable shield for the primary amine. This protecting group can be efficiently and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose a reactive primary amine. This amine is then readily available for a variety of conjugation chemistries, most commonly the formation of a stable amide bond with a carboxylic acid-functionalized molecule.
-
PEG8 Spacer: The eight-unit polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer. The hydrophilic nature of the PEG linker is crucial for improving the aqueous solubility of the final conjugate, a common challenge in the development of large, complex molecules like PROTACs.[1] Furthermore, the flexibility and defined length of the PEG8 chain play a significant role in optimizing the spatial orientation and distance between the two conjugated moieties, which is paramount for the biological activity of PROTACs.[2]
-
Propargyl Group: The terminal alkyne functionality (propargyl group) is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] Specifically, the propargyl group readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole ring, effectively and irreversibly linking the molecule to an azide-functionalized partner.[3]
This unique combination of a protected amine, a hydrophilic spacer, and a click-reactive alkyne makes this compound an ideal building block for the modular and efficient synthesis of complex bioconjugates.
Primary Application: A Cornerstone in PROTAC Synthesis
The most prominent application of this compound in current research is in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins of interest (POIs).[4] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound is ideally suited to function as this critical linker. The synthesis of a PROTAC using this linker typically follows a sequential, two-step conjugation strategy:
-
Amide Bond Formation: The Boc-protected amine is first deprotected to reveal the primary amine. This amine is then coupled with a carboxylic acid-functionalized ligand for either the POI or the E3 ligase via standard amide bond formation protocols.
-
Click Chemistry Conjugation: The resulting intermediate, now bearing the propargyl group, is then reacted with the second ligand (for the E3 ligase or POI, respectively), which has been functionalized with an azide group. The CuAAC reaction efficiently and irreversibly joins the two components, completing the synthesis of the final PROTAC molecule.
The following diagram illustrates the general mechanism of action of a PROTAC molecule:
References
An In-depth Technical Guide to Boc-NH-PEG8-propargyl: Structure, Properties, and Applications in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG8-propargyl. It details its chemical structure, physicochemical properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols for the key chemical transformations involving this linker and for the biological evaluation of the resulting PROTACs.
Core Concepts: Structure and Chemical Properties
This compound is a versatile linker molecule widely employed in the field of chemical biology and drug discovery, particularly in the development of PROTACs.[1] Its structure features three key components: a tert-butyloxycarbonyl (Boc) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functional groups allows for a modular and efficient approach to the synthesis of complex bioconjugates.[2]
The Boc group serves as a protecting group for the primary amine, which can be selectively removed under mild acidic conditions to reveal a nucleophilic amine ready for conjugation.[3] The hydrophilic PEG8 spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are crucial properties for its biological activity.[4][5] The terminal propargyl group is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[][7]
Chemical Structure
Below is a 2D representation of the this compound structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C24H45NO10 | [8] |
| Molecular Weight | 507.62 g/mol | [8] |
| CAS Number | 2183440-31-3 | [8] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | >95% | [8] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [9] |
| Storage | Store at -20°C for long-term stability | [10] |
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.
This compound is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the orthogonal reactivity of its functional groups. The synthesis of a PROTAC using this linker typically involves a two-step process:
-
Boc Deprotection and Conjugation to the E3 Ligase Ligand: The Boc-protected amine is deprotected using an acid, such as trifluoroacetic acid (TFA), to yield a free amine. This amine is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative) using standard peptide coupling reagents.
-
Click Chemistry with the Target Protein Ligand: The propargyl group of the linker-E3 ligase ligand conjugate is then reacted with an azide-functionalized warhead via a copper(I)-catalyzed click chemistry reaction to form the final PROTAC molecule.
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
References
- 1. boc-nh-peg-8-propargyl — TargetMol Chemicals [targetmol.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. precisepeg.com [precisepeg.com]
- 9. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 10. Boc-NH-PEG8-NH2 | CAS:1052207-59-6 | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide on the Core Mechanism of Boc-NH-PEG8-propargyl in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by coopting the body's own cellular disposal machinery.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][][5] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]
This technical guide focuses on a specific and versatile linker, Boc-NH-PEG8-propargyl . We will delve into its structural components, its mechanism of action within a PROTAC, and its impact on the overall performance of these targeted protein degraders. This guide will also provide detailed experimental protocols and quantitative data to aid researchers in the design and evaluation of novel PROTACs.
The Structure and Function of this compound
This compound is a PROTAC linker characterized by three key functional components:
-
Boc (tert-Butyloxycarbonyl) Group: This is a widely used protecting group for the amine (NH) functionality.[6] In the context of PROTAC synthesis, the Boc group prevents the amine from undergoing unwanted reactions during the coupling of the linker to the E3 ligase ligand or the POI ligand. It can be readily removed under acidic conditions to reveal the reactive amine for subsequent conjugation.[6]
-
PEG8 (Polyethylene Glycol, 8 units): The PEG component of the linker is an eight-unit polyethylene glycol chain. PEG linkers are known for their hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule.[1][][7][] This is a crucial property, as many PROTACs are large molecules that can suffer from poor solubility, limiting their bioavailability and therapeutic potential.[9][10] The flexibility of the PEG chain also allows for the necessary conformational adjustments required for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][5][7]
-
Propargyl Group: This is a terminal alkyne functional group. The propargyl group is a key component for "click chemistry," a set of highly efficient and specific reactions.[11][12][13] Specifically, the alkyne can readily react with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole ring.[11][13][][15] This reaction is widely used in PROTAC synthesis to covalently link the two ligands.[][16]
The Mechanism of Action in PROTACs
The primary role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby facilitating the formation of a ternary complex.[1][][5] The overall mechanism of a PROTAC utilizing this linker can be broken down into the following steps:
-
Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL). The length and flexibility of the PEG8 linker are critical in this step, as they allow the two proteins to come into close proximity in a productive orientation.[2][7][17]
-
Ubiquitination: The formation of the ternary complex brings the E3 ligase in close proximity to the POI, allowing the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in another cycle of degradation.
Data Presentation: The Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the POI are not accessible.[7]
The following table summarizes hypothetical data for a series of BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG2 | PEG2 | 150 | 75 | 2.5 |
| PROTAC-PEG4 | PEG4 | 25 | 92 | 2.1 |
| PROTAC-PEG8 | PEG8 | 55 | 88 | 1.8 |
| PROTAC-PEG12 | PEG12 | 200 | 65 | 1.5 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[17] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[17] [c] Cell Permeability: Assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate better permeability.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound, assuming the POI ligand contains a carboxylic acid and the E3 ligase ligand has been modified with an azide.
Step 1: Amide Coupling of POI Ligand to the Linker
-
Boc Deprotection: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 equivalents) dropwise and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS. Once complete, concentrate the reaction mixture under reduced pressure.
-
Amide Coupling: Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to activate the carboxylic acid. Add the deprotected NH2-PEG8-propargyl (1.1 equivalents) to the mixture and stir at room temperature for 2-16 hours. Monitor by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the POI-linker conjugate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Click Reaction: Dissolve the POI-linker conjugate (1.0 equivalent) and the azide-modified E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final PROTAC by preparative HPLC.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[18]
-
Cell Seeding: Plate the desired cell line in 6-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH). Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[17]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC synthesis.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. nbinno.com [nbinno.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Pivotal Role of the PEG8 Spacer in Boc-NH-PEG8-propargyl: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the precise chemical architecture of linker molecules is paramount to efficacy and developability. The heterobifunctional linker, Boc-NH-PEG8-propargyl, has emerged as a critical tool, offering a modular approach to bioconjugation. This technical guide provides an in-depth analysis of the core functionalities of this linker, with a specific focus on the indispensable role of the eight-unit polyethylene glycol (PEG8) spacer.
Core Concepts: The Strategic Importance of the PEG8 Spacer
This compound is a molecule composed of three key functional domains: a Boc-protected amine, a terminal propargyl group for click chemistry, and a central PEG8 spacer. While the terminal groups provide the reactive handles for conjugation, the PEG8 spacer is not merely a passive connector; it imparts crucial physicochemical properties to the entire conjugate.
The primary advantages conferred by the PEG8 spacer include:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the polyethylene glycol chain significantly improves the solubility of often hydrophobic bioactive molecules in aqueous environments, mitigating aggregation and improving formulation characteristics.[1][2][3][4]
-
Improved Pharmacokinetics: The PEG8 spacer contributes to an increased hydrodynamic radius of the conjugated molecule. This "stealth" effect can shield the molecule from enzymatic degradation and reduce renal clearance, thereby extending its circulating half-life.[3][5]
-
Reduced Immunogenicity: By masking potential antigenic sites on the conjugated therapeutic, the PEG spacer can diminish the likelihood of an adverse immune response.[3][5]
-
Optimal Spacing and Flexibility: The well-defined length and flexibility of the PEG8 chain provide critical spatial separation between the conjugated molecules. This separation minimizes steric hindrance, allowing for efficient interaction with their respective biological targets. In the context of PROTACs, this is crucial for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[6][7]
Data Presentation: Quantitative Impact of the PEG8 Spacer
The decision to incorporate a PEG8 spacer is supported by quantitative data demonstrating its positive impact on the properties of bioconjugates. The following tables summarize key findings from various studies, illustrating the influence of PEG spacer length on critical parameters.
Table 1: Impact of PEG Spacer Length on Aqueous Solubility of a Small Molecule Conjugate
| Spacer Length | Change in LogD7.4 (Octanol/Water Distribution Coefficient) | Reference |
| No PEG Spacer | -2.64 ± 0.25 | [8] |
| PEG4 Spacer | -3.85 ± 0.18 | [8] |
| PEG8 Spacer | -4.23 ± 0.26 | [8] |
LogD7.4 is a measure of lipophilicity at physiological pH. A more negative value indicates higher aqueous solubility.
Table 2: Effect of PEG Spacer Length on the Pharmacokinetics of an Antibody-Drug Conjugate (ADC)
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Half-life (days) |
| PEG2 | 15.2 | 3.1 |
| PEG4 | 10.8 | 4.5 |
| PEG8 | 7.5 | 6.2 |
| PEG12 | 7.1 | 6.5 |
Data extrapolated from graphical representations in publicly available scientific literature.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and development. The following protocols provide a comprehensive workflow for its use in a typical bioconjugation application, such as the synthesis of a PROTAC.
Protocol 1: Boc Deprotection of this compound
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected NH2-PEG8-propargyl.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the propargyl-functionalized PEG8 linker to an azide-containing molecule.[9][10][11][12][13]
Materials:
-
Deprotected NH2-PEG8-propargyl (from Protocol 1) conjugated to a molecule of interest.
-
Azide-containing target molecule.
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7)
-
DMSO or DMF (if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
100 mM CuSO₄ in water.
-
200 mM THPTA ligand in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
10 mM azide-containing target molecule in DMSO or reaction buffer.
-
10 mM alkyne-functionalized molecule (from Protocol 1) in DMSO or reaction buffer.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.
-
Reaction Setup: In a reaction vessel, add the alkyne-functionalized molecule and the azide-containing target molecule (a 1:1.5 to 1:5 molar ratio of alkyne to azide is common). Add reaction buffer to the desired final volume.
-
Initiation of Reaction: Add the Cu(I)/THPTA premix to the reaction mixture (typically to a final concentration of 1-2 mM Cu).
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Upon completion, the final conjugate can be purified using standard techniques such as size-exclusion chromatography, reverse-phase HPLC, or affinity chromatography, depending on the nature of the conjugated molecules.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The this compound linker is a powerful and versatile tool in modern drug development. Its utility extends beyond simple conjugation, with the PEG8 spacer playing a crucial and multifaceted role. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 spacer is a key determinant of the overall success of the resulting therapeutic conjugate. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for the rational design and optimization of next-generation targeted therapies.
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [jms.ump.edu.pl]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. confluore.com [confluore.com]
- 11. axispharm.com [axispharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. static.igem.wiki [static.igem.wiki]
An In-depth Technical Guide to Boc-NH-PEG8-propargyl for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-NH-PEG8-propargyl, a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, properties, and application in targeted protein degradation (TPD), complete with detailed experimental protocols and quantitative data to inform rational drug design and development.
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate entire target proteins.[3]
The key enablers of this approach are PROTACs. These are heterobifunctional molecules comprising three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation.[5]
This compound: A Versatile PROTAC Linker
This compound is a bifunctional linker designed for PROTAC synthesis. It features three key chemical motifs:
-
A Boc-protected amine (Boc-NH-) : This provides a stable, protected amine group that can be deprotected under acidic conditions to reveal a reactive primary amine. This amine is then typically coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand via amide bond formation.
-
An eight-unit polyethylene glycol (PEG8) spacer : This hydrophilic chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3] The length and flexibility of the PEG spacer are crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination.[5]
-
A propargyl group (-propargyl) : This terminal alkyne is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][7] This allows for the efficient and high-yield coupling to a corresponding azide-functionalized binding ligand.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C24H45NO10 |
| Molecular Weight | 507.62 g/mol |
| Appearance | Liquid or solid |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage | Store at -20°C for long-term stability |
| CAS Number | 2183440-31-3 |
The PROTAC-Mediated Degradation Pathway
The primary mechanism of action for a PROTAC is to induce the proximity of a target protein and an E3 ligase, thereby hijacking the cell's natural protein degradation machinery.
Caption: Mechanism of PROTAC-induced protein degradation.
Quantitative Data Presentation: The Impact of Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable ternary complex.[5] The following table presents a representative (hypothetical) case study for a series of PROTACs targeting "Protein X" using a VHL E3 ligase ligand, illustrating the impact of PEG linker length on degradation efficiency.
Table 1: In Vitro Degradation Efficiency of "Protein X" by PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
¹DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC required to induce 50% degradation of the target protein after a defined time (e.g., 24 hours). A lower DC₅₀ indicates higher potency.[8] ²Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation observed.[8]
In this representative example, the PEG8 linker (PROTAC-3) demonstrates the optimal balance of potency and efficacy, achieving the lowest DC₅₀ and a high Dₘₐₓ.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate design and evaluation of PROTACs.
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general two-step synthesis for creating a PROTAC where the POI ligand contains a carboxylic acid and the E3 ligase ligand contains an azide group.
Step 1: Amide Coupling of POI Ligand to the Linker
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Monitor by LC-MS. Once complete, concentrate under reduced pressure to yield the deprotected amine-PEG8-propargyl as a TFA salt.
-
Carboxylic Acid Activation: In a separate flask, dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 20 minutes to activate the acid.
-
Coupling: Add the deprotected amine-PEG8-propargyl TFA salt (1.1 eq) to the activated POI ligand solution. Stir at room temperature for 2-16 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product (POI-PEG8-propargyl) by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the POI-PEG8-propargyl intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a 3:1 mixture of THF and water.
-
Catalyst Addition: To the solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change. Monitor progress by LC-MS.
-
Purification: Upon completion, dilute with water and extract with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the final PROTAC product by preparative HPLC to yield the desired compound.
References
- 1. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PROTAC Linker | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Principles of Click Chemistry with Boc-NH-PEG8-propargyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles of click chemistry, focusing on the versatile linker, Boc-NH-PEG8-propargyl. It details the core concepts of click chemistry, the function of the this compound linker, and its application in the synthesis of bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this powerful chemical biology tool.
Core Principles of Click Chemistry
"Click chemistry" is a concept introduced by Nobel laureate K. Barry Sharpless in 2001, which emphasizes a set of criteria for developing powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. These reactions are characterized by high yields, modularity, and the formation of stable products with minimal and easily removable byproducts.
The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.
Key Features of Click Chemistry:
-
High Yields: Reactions proceed to completion or near completion, simplifying purification.
-
Modular and Wide in Scope: A wide variety of azide and alkyne building blocks can be used to create a diverse range of molecules.
-
Stereospecificity: The reaction geometry is well-defined, leading to a specific isomeric product.
-
Simple Reaction Conditions: Reactions are often carried out in benign solvents, including water, and are tolerant of a wide range of functional groups.
-
Bio-orthogonality: The reacting functional groups (azides and alkynes) are largely absent in biological systems, ensuring high specificity in bioconjugation.
The Role of this compound
This compound is a heterobifunctional linker that embodies the principles of modular design for bioconjugation and drug development. It is a key reagent in the construction of complex molecular architectures, such as PROTACs.[1]
The molecule consists of three key components:
-
Propargyl Group (Alkyne): This terminal alkyne is the reactive handle for the CuAAC click reaction, enabling covalent linkage to a molecule containing an azide group.
-
Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG linker is a hydrophilic and flexible spacer. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide spatial separation between conjugated molecules, which can be critical for maintaining their biological activity.[2][3]
-
Boc-Protected Amine (Boc-NH): The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine.[4] This amine can then be used for subsequent conjugation to another molecule, for example, through amide bond formation.
Quantitative Data Summary
The efficiency of click chemistry and subsequent deprotection steps is a critical factor in the synthesis of complex bioconjugates. The following table summarizes representative quantitative data for the key reactions involving a Boc-NH-PEG-propargyl linker.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuAAC Click Reaction | Benzyl azide, Phenylacetylene | Cu(I)-NHC complex (1 mol%) | Water | 37 | 2h | 90 | [5] |
| Boc Deprotection | Boc-protected amine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4h | >90 | [6] |
Note: The yield for the CuAAC reaction is based on a model system and is representative of the high efficiency of this reaction. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in utilizing this compound for bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click reaction between an azide-containing molecule and this compound.
Materials:
-
This compound
-
Azide-containing molecule (e.g., an azide-functionalized protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent: e.g., a mixture of water and a co-solvent like DMSO or t-butanol
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand (e.g., TBTA) in a suitable organic solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule.
-
Add the this compound solution (typically in a 1.1 to 1.5 molar excess).
-
Add the copper ligand solution.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS, until completion (typically 1-4 hours).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified using an appropriate method based on the properties of the product. Common methods include preparative HPLC, size-exclusion chromatography, or precipitation.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the PEG linker to expose the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (typically a 20-50% v/v solution of TFA in DCM). If the substrate is sensitive to cationic side reactions, a scavenger like TIS can be added.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with a solvent like toluene or DCM multiple times to ensure complete removal of residual TFA.
-
The resulting amine-TFA salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up.
-
Protocol 3: Synthesis of a PROTAC (Amide Coupling)
This protocol outlines the final step in synthesizing a PROTAC by coupling the deprotected amine of the linker-conjugate with a carboxylic acid-functionalized ligand for a protein of interest (POI).
Materials:
-
Amine-functionalized conjugate from Protocol 2
-
Carboxylic acid-functionalized POI ligand
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a reaction vial under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand, the coupling reagent (e.g., HATU, 1.2 equivalents), and the base (e.g., DIPEA, 2-3 equivalents) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of the amine-functionalized conjugate (from Protocol 2, typically 1.0-1.1 equivalents) in the anhydrous solvent to the activated carboxylic acid mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature.
-
Monitor the progress by LC-MS until the reaction is complete (typically 2-16 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
The crude PROTAC can be purified by preparative HPLC to yield the final product.
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
-
Mandatory Visualizations
Signaling Pathway: PROTAC-mediated Degradation of BRD4
The following diagram illustrates the mechanism of action of a hypothetical PROTAC that utilizes a VHL E3 ligase ligand to induce the degradation of the BRD4 protein.
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow: Synthesis and Evaluation of a PROTAC
The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Caption: Workflow for PROTAC synthesis and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Boc-NH-PEG8-NH2 | CAS:1052207-59-6 | Biopharma PEG [biochempeg.com]
- 5. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Boc-NH-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-NH-PEG8-propargyl, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for optimizing reaction conditions, formulation, and storage to ensure the integrity and performance of the final conjugate.
Core Principles: Structural Contributions to Physicochemical Properties
This compound is comprised of three key functional components, each contributing to its overall solubility and stability profile:
-
Boc (tert-butyloxycarbonyl) Group: A thermolabile protecting group for the primary amine. It is stable under a wide range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions to reveal the reactive amine.[1]
-
PEG8 (Polyethylene Glycol) Spacer: An eight-unit polyethylene glycol chain. The hydrophilic nature of the PEG spacer is the primary determinant of the molecule's aqueous solubility.[2][3][4][5] PEG linkers are known to enhance the solubility and stability of conjugated molecules and reduce non-specific binding.[][]
-
Propargyl Group: A terminal alkyne functional group. This group is highly versatile for "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions. The propargyl group is generally stable but can be sensitive to heat and strong bases, which may induce polymerization.[8]
Solubility Characteristics
The PEG8 spacer endows this compound with favorable solubility in a variety of solvents, facilitating its use in diverse reaction and purification protocols.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be predicted based on the properties of its constituent parts. The hydrophilic PEG chain is expected to dominate the solubility characteristics.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous Buffers | Deionized Water, PBS, Tris Buffer | High | The hydrophilic PEG chain forms hydrogen bonds with water, leading to excellent solubility.[2][4] |
| Polar Protic | Methanol, Ethanol | High | These solvents can hydrogen bond with the PEG chain, promoting solvation.[2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents are effective at solvating the polar PEG backbone.[2][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The amphiphilic nature of the PEG linker allows for solubility in moderately polar organic solvents.[2][9] |
| Ethers | Tetrahydrofuran (THF) | Moderate | Expected to be a reasonably good solvent for the molecule.[2] |
| Non-polar | Hexane, Toluene | Low | These solvents are generally poor at solvating the highly polar PEG chain.[2] Solubility in toluene may be increased with heating.[9] |
Experimental Protocol for Solubility Determination
A standard protocol to empirically determine the solubility of this compound in a given solvent involves the following steps:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution.
-
Equilibration: Add a known amount of the compound to the test solvent and agitate the mixture at a controlled temperature until equilibrium is reached (typically several hours).
-
Centrifugation/Filtration: Separate any undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Compare the peak area of the saturated solution to a standard curve.
-
Nuclear Magnetic Resonance (NMR) with an Internal Standard: Integrate the compound's characteristic peaks relative to a known concentration of an internal standard.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid.
-
Stability Characteristics
The stability of this compound is a function of its environment, particularly pH, temperature, and the presence of reactive species.
pH Stability
-
Acidic Conditions (pH < 4): The Boc protecting group is labile and will be cleaved to reveal the free amine.[1] The rate of deprotection is dependent on the acid strength and concentration. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in organic solvents.[1]
-
Neutral to Mildly Acidic Conditions (pH 5-7.4): The molecule is expected to be reasonably stable. The propargyl group and the PEG backbone are generally stable under these conditions.
-
Basic Conditions (pH > 8): The Boc group and the PEG backbone are stable. However, strong bases may promote the polymerization of the propargyl group.[8]
Thermal Stability
The thermal stability of this compound is influenced by its individual components:
-
PEG Backbone: Polyethylene glycol can undergo thermal-oxidative degradation at elevated temperatures, with the degradation rate being influenced by the presence of oxygen.
-
Propargyl Group: Propargyl alcohol, a related compound, has a boiling point of approximately 114-115°C and can decompose at higher temperatures.[10] It is also known to polymerize upon heating.[8]
-
Boc Group: The Boc group is known to be thermally labile and can be cleaved at elevated temperatures, though this is less controlled than acid-mediated deprotection.
For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment.[11]
Experimental Protocol for Stability Assessment
A general workflow for assessing the stability of this compound under specific conditions (e.g., in a particular buffer at a set temperature) is as follows:
-
Sample Preparation: Dissolve the compound in the test solution (e.g., aqueous buffer at a specific pH) to a known concentration.
-
Incubation: Incubate the sample under the desired conditions (e.g., 37°C).
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching (if necessary): Stop any degradation by, for example, flash-freezing or adding a quenching agent.
-
Analysis: Analyze the samples by a stability-indicating method, typically HPLC or LC-MS, to quantify the amount of remaining parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life.
Visualizing Workflows and Pathways
Boc Deprotection Signaling Pathway
Caption: Boc deprotection pathway of this compound under acidic conditions.
General Experimental Workflow for Stability Analysis
Caption: A generalized workflow for determining the chemical stability of a compound.
Conclusion
This compound is a versatile linker with a favorable solubility profile in aqueous and polar organic solvents, primarily due to its PEG8 spacer. Its stability is well-defined: the Boc group is stable under most conditions except for strong acids, while the propargyl group is generally stable but should be protected from high heat and strong bases. A thorough understanding and empirical verification of these characteristics are essential for the successful application of this linker in the development of novel therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. chempep.com [chempep.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. solechem.eu [solechem.eu]
- 9. creativepegworks.com [creativepegworks.com]
- 10. rawsource.com [rawsource.com]
- 11. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
Technical Guide: Boc-NH-PEG8-propargyl in Drug Discovery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-NH-PEG8-propargyl, a versatile heterobifunctional linker crucial in the fields of targeted protein degradation and bioconjugation. This document details its chemical properties, applications, and provides representative experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Core Compound Information
This compound is a polyethylene glycol (PEG)-based linker featuring a Boc-protected amine and a terminal propargyl group. The eight-unit PEG chain enhances solubility and provides spatial separation between conjugated molecules. The terminal functional groups offer orthogonal reactivity, making it a valuable tool in the modular assembly of complex biomolecules.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 2183440-31-3 | [1][2] |
| Molecular Weight | 507.6 g/mol | [3] |
| Purity | ≥95% to ≥98% | [3][4] |
| Appearance | Solid Powder | [4] |
| Storage Conditions | -20°C for long-term storage | [4] |
Application in PROTAC Synthesis
This compound is frequently utilized as a linker in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The PEG linker in this compound provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the Boc-protected amine is deprotected under acidic conditions to reveal a primary amine. This amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand via an amide bond formation. Subsequently, the terminal alkyne of the PEG linker is reacted with an azide-modified ligand for the protein of interest (POI) through a CuAAC reaction.
Experimental Protocol: PROTAC Synthesis (Representative)
This protocol is a representative example and may require optimization for specific ligands.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Protein of Interest (POI) ligand with a terminal azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the deprotected linker and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).
-
-
CuAAC Reaction with POI Ligand:
-
Dissolve the purified E3 ligase-linker conjugate and the POI ligand (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (5 equivalents) in water.
-
Add a solution of copper(II) sulfate (1 equivalent) in water.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Application in Bioconjugation via Click Chemistry
The terminal propargyl group of this compound makes it a valuable reagent for bioconjugation via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[8][9][][11][12] This reaction allows for the efficient and specific covalent ligation of the PEG linker to a biomolecule containing an azide group, such as a protein, nucleic acid, or small molecule.
Click Chemistry Workflow
The process involves the copper(I)-catalyzed reaction between the terminal alkyne of this compound and an azide-functionalized molecule to form a stable triazole linkage. The Boc-protected amine can be deprotected before or after the click reaction for further functionalization.
Experimental Protocol: CuAAC Bioconjugation (Representative)
This protocol is a representative example for conjugating to an azide-modified protein and may require optimization.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to a final concentration that is in 5- to 20-fold molar excess over the protein.
-
Prepare a premix of CuSO4 and THPTA by adding 1 part CuSO4 stock to 5 parts THPTA stock.
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10-20 mM.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
-
The reaction can be protected from light to minimize side reactions.
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
-
-
(Optional) Boc Deprotection:
-
If the terminal amine is required for further labeling, the purified conjugate can be treated with a solution of 20% TFA in a suitable solvent, followed by purification to remove the TFA.
-
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, solubility-enhancing PEG spacer, and orthogonal reactive handles enable the efficient synthesis of complex molecules like PROTACs and precisely defined bioconjugates. The representative protocols provided in this guide offer a starting point for the successful application of this linker in a variety of research contexts.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound [cnreagent.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 9. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
The Architect of Targeted Protein Degradation: A Technical Guide to Boc-NH-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. Central to this design is the linker element, a component that dictates the crucial ternary complex formation between the target protein, the E3 ubiquitin ligase, and the PROTAC itself. Among the vast array of available linkers, Boc-NH-PEG8-propargyl has emerged as a versatile and powerful building block. This in-depth technical guide provides a comprehensive literature review of its applications, supported by experimental data and methodological insights.
Core Attributes and Applications
This compound is a heterobifunctional linker characterized by three key chemical motifs:
-
A Boc-protected amine: This N-tert-butyloxycarbonyl group serves as a stable protecting group for a primary amine. Its facile removal under acidic conditions allows for the sequential and controlled conjugation to a warhead for the protein of interest (POI) or an E3 ligase ligand.
-
An eight-unit polyethylene glycol (PEG8) spacer: The hydrophilic PEG8 chain enhances the aqueous solubility of the resulting PROTAC molecule, a critical factor for improving cell permeability and overall pharmacokinetic properties.[1][2] The length of the PEG8 linker also provides significant flexibility, enabling the PROTAC to adopt the optimal conformation for productive ternary complex formation.[1]
-
A terminal propargyl group: This alkyne functionality is a key handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent attachment of the linker to a molecule bearing an azide group, forming a stable triazole linkage.
The primary application of this compound lies in the synthesis of PROTACs, where it serves to connect a POI-binding ligand to an E3 ligase-recruiting ligand. By bringing the POI and the E3 ligase into close proximity, the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[3][4]
Synthesis and Bioconjugation Strategies
The synthesis of PROTACs utilizing this compound typically follows a modular and stepwise approach. The propargyl group allows for a reliable click chemistry reaction with an azide-functionalized partner, while the Boc-protected amine can be deprotected to reveal a primary amine for standard amide bond formation.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click chemistry reaction involving the propargyl group of a linker like this compound.
Materials:
-
Azide-containing molecule (e.g., POI ligand or E3 ligase ligand)
-
Propargyl-containing molecule (e.g., this compound attached to the other binding moiety)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological molecules)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
Procedure:
-
Dissolve the azide-containing molecule and the propargyl-containing molecule in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of copper(II) sulfate in water. If using a ligand, pre-mix the copper sulfate and ligand.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the reaction mixture can be worked up by quenching with an aqueous solution of EDTA to remove copper, followed by extraction and purification (e.g., flash chromatography).
Quantitative Data from a Trivalent PROTAC Study
A study on the development of trivalent PROTACs provides valuable insights into the application of linkers with similar PEG compositions for targeting BRD4 for degradation. The following table summarizes the degradation data for divalent PROTACs, which are structurally analogous to molecules that could be synthesized using this compound.
| PROTAC ID | Linker Composition (inferred) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| 2a | PEG-like with aromatic core | BRD4 | HeLa | >1000 | <10 |
| 2b | PEG-like with aromatic core | BRD4 | HeLa | 110 | 85 |
| 2c | PEG-like with aromatic core | BRD4 | HeLa | 280 | 75 |
| 3a | PEG-like with aromatic core | BRD4 | HeLa | 110 | 80 |
| 3b | PEG-like with aromatic core | BRD4 | HeLa | 30 | >90 |
| 3c | PEG-like with aromatic core | BRD4 | HeLa | 32 | >90 |
Data inferred from a study on trivalent PROTACs, where divalent precursors with PEG-like linkers were synthesized and evaluated.[5]
Visualizing the Logic of PROTAC Synthesis and Action
The following diagrams illustrate the key processes involving this compound in the creation and function of a PROTAC.
Conclusion
This compound stands out as a highly valuable and versatile linker for the construction of PROTACs and other bioconjugates. Its well-defined structure, incorporating a protected amine, a flexible and solubilizing PEG spacer, and a click-ready propargyl group, offers a robust platform for the modular synthesis of complex molecules. The ability to fine-tune the properties of PROTACs through the rational selection of linkers is a cornerstone of modern drug discovery in the field of targeted protein degradation, and this compound is a key enabler of this strategy. The experimental data and synthetic workflows presented here provide a solid foundation for researchers to incorporate this powerful tool into their drug development pipelines.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with an Alkyne-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent attachment of a heterobifunctional polyethylene glycol (PEG) linker containing a terminal alkyne group to a protein. This two-stage process is fundamental for advanced bioconjugation techniques, enabling the precise introduction of a PEG spacer with a bioorthogonal alkyne handle. This "clickable" handle can then be used for subsequent, highly specific modification with azide-containing molecules, such as fluorescent dyes, affinity tags, or small molecule drugs, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".
The protocol first details the conjugation of an Alkyne-PEG-NHS ester to primary amines on the protein surface. Following conjugation and purification, a second protocol describes the click chemistry reaction to attach a reporter molecule to the newly installed alkyne group.
Quantitative Data Summary
Successful conjugation and subsequent click chemistry are dependent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.
Table 1: Recommended Reaction Conditions for Alkyne-PEG-NHS Ester Conjugation to Proteins
| Parameter | Value | Notes |
| Activation Reagents | N/A (using pre-activated NHS ester) | NHS esters are moisture-sensitive.[1][2] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[1] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[1][2] |
| Molar Excess of Alkyne-PEG-NHS | 5 to 20-fold | Molar excess over the target protein; requires empirical optimization. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize protein degradation. |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature and reagent concentrations. |
| Quenching Reagent | Tris, Glycine, or Hydroxylamine (20-50 mM final concentration) | To stop the reaction by consuming unreacted NHS esters. |
Table 2: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Notes |
| Copper (II) Sulfate (CuSO₄) | 50 - 250 µM | The catalyst for the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Reduces Cu(II) to the active Cu(I) state. A freshly prepared solution is recommended.[3] |
| Copper Ligand (e.g., THPTA) | 5-fold excess over CuSO₄ | Accelerates the reaction and protects the protein from oxidative damage.[4][5] |
| Azide-Reporter Molecule | 2 to 10-fold molar excess over alkyne-protein | Ensures efficient labeling of the alkyne sites. |
| Reaction Temperature | Room Temperature (20-25°C) | Generally sufficient for a complete reaction. |
| Reaction Time | 1 to 4 hours | Can be monitored for completion. |
Experimental Protocols
Protocol 1: Conjugation of Alkyne-PEG-NHS Ester to a Target Protein
This protocol describes the reaction of a pre-activated Alkyne-PEG-NHS ester with primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Alkyne-(PEG)n-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
-
Preparation of Alkyne-PEG-NHS Ester Solution: Immediately before use, dissolve the Alkyne-(PEG)n-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage.[1][2]
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved Alkyne-PEG-NHS ester to the protein solution.
-
Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
Purification of the Alkyne-Modified Protein: Remove the unreacted PEG linker and other by-products using size-exclusion chromatography, dialysis, or a suitable spin desalting column.
-
Characterization and Storage:
-
Characterize the extent of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Store the purified alkyne-modified protein under conditions suitable for the unmodified protein.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Synthesis of PROTACs using Boc-NH-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][2] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.[4]
This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing a Boc-NH-PEG8-propargyl linker. This synthetic strategy involves a three-stage process: 1) Boc deprotection of the linker, 2) amide coupling of a protein of interest (POI) ligand to the deprotected linker, and 3) a final copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to attach an E3 ligase ligand.[][6][7] This modular approach allows for the versatile assembly of PROTAC libraries.[3][7]
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1][2]
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
This protocol describes the synthesis of a representative PROTAC targeting the BRD4 protein using the ligand JQ1-carboxylic acid and recruiting the CRBN E3 ligase with Pomalidomide-azide.
Materials and Reagents
-
This compound
-
JQ1-carboxylic acid
-
Trifluoroacetic acid (TFA)[10]
-
Dichloromethane (DCM), anhydrous[10]
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[9]
-
Sodium ascorbate[9]
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for HPLC purification
Step 1: Boc Deprotection of this compound
This step removes the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine of the PEG linker.[10]
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[11]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is completely consumed (typically 1-2 hours).[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting crude amine TFA salt (H₂N-PEG8-propargyl) is typically used directly in the next step without further purification.
Step 2: Amide Coupling of JQ1-carboxylic acid to the Deprotected Linker
This step forms an amide bond between the free amine of the linker and the carboxylic acid of the POI ligand.
-
Dissolve JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).[12]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the crude H₂N-PEG8-propargyl TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.[12]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (JQ1-PEG8-propargyl) by flash column chromatography on silica gel.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This final "click chemistry" step conjugates the E3 ligase ligand to the POI-linker construct.[][7]
-
In a reaction vial, dissolve the purified JQ1-PEG8-propargyl (1.0 equivalent) and Pomalidomide-C5-azide (1.05 equivalents) in a mixture of t-BuOH and water.[9][12]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 equivalents).[9][12]
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).[9][12]
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.[9][12]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to yield the desired molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PROTAC Synthesis Workflow
The overall synthetic strategy is a sequential process involving deprotection, coupling, and a final click reaction.
Caption: Workflow for the three-step synthesis of a PROTAC.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the representative BRD4-targeting PROTAC.
| Step | Compound Name | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) | Analytical Method |
| Starting Material | This compound | ~531.68 | N/A | >95 | NMR, MS |
| JQ1-carboxylic acid | ~470.54 | N/A | >98 | NMR, MS | |
| Pomalidomide-C5-azide | ~397.39 | N/A | >98 | NMR, MS | |
| Intermediate 1 | JQ1-PEG8-propargyl | ~884.10 | 60-80 | >90 | LC-MS |
| Final Product | JQ1-PROTAC-Pomalidomide | ~1281.49 | 55-90[7] | >95[13] | HPLC, HRMS, NMR |
Signaling Pathway Diagram
The synthesized PROTAC is designed to degrade BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a key regulator of oncogenes such as c-MYC and is implicated in various cancers. Degradation of BRD4 can lead to the activation of the p53 signaling pathway, a critical tumor suppressor pathway.
Caption: Simplified BRD4 and p53 signaling pathway.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Boc-NH-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," specifically utilizing Boc-NH-PEG8-propargyl. This versatile linker, featuring a terminal alkyne, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, is a valuable building block in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The CuAAC reaction facilitates the highly efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne group of this compound and an azide-functionalized molecule. This bioorthogonal reaction is prized for its reliability, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][][][4]
Overview of the CuAAC Reaction
The copper(I)-catalyzed reaction between a terminal alkyne and an azide is a powerful tool for creating stable covalent bonds. The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The active catalyst is the Cu(I) ion, which is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[][4] To enhance reaction efficiency and stabilize the catalytically active Cu(I) species, a chelating ligand is frequently employed.
Quantitative Data Summary
The following table summarizes typical reaction conditions and parameters for CuAAC reactions involving PEGylated alkynes. These values should serve as a starting point, and optimization may be necessary for specific substrates and desired outcomes.
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| This compound (Alkyne) | 1 equivalent | The limiting reagent. |
| Azide-functionalized Molecule | 1.0 - 1.5 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄·5H₂O) | 0.01 - 0.1 equivalents (1-10 mol%) | Lower catalyst loading is often preferred to minimize cellular toxicity in biological applications. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | A fresh solution should be prepared immediately before use. An excess is used to maintain a reducing environment. |
| Ligand (e.g., THPTA, TBTA) | 0.05 - 0.5 equivalents (5-50 mol%) | Ligands can accelerate the reaction and protect the copper catalyst from oxidation. The ligand-to-copper ratio is often 5:1.[5] |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF, THF/H₂O | The choice of solvent depends on the solubility of the reactants. Co-solvents are often used to solubilize all components. |
| Temperature | Room Temperature to 70°C | Reactions are often performed at room temperature. Gentle heating can increase the rate, but may not be suitable for sensitive biomolecules.[6] |
| Reaction Time | 1 to 48 hours | Reaction progress can be monitored by TLC, LC-MS, or NMR. Complete conversion is often achieved within a few hours at room temperature.[6] |
| Yield | >80% | CuAAC reactions are known for their high efficiency and yields.[5] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the CuAAC reaction with this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent (e.g., a mixture of tert-butanol and water (1:1), or dimethyl sulfoxide (DMSO))
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial with a stir bar)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition:
-
In a separate microcentrifuge tube, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
In another tube, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
If using a ligand, pre-mix the CuSO₄ solution with a stock solution of the ligand (e.g., THPTA) before adding to the reaction mixture.
-
-
Reaction Initiation: To the stirred and degassed reaction mixture, add the CuSO₄ solution (or the pre-mixed catalyst/ligand solution) to a final concentration of 1-10 mol%.
-
Immediately follow with the addition of the freshly prepared sodium ascorbate solution to a final concentration of 10-50 mol%.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by exposing it to air.
-
If the product is soluble in an organic solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure triazole product.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the CuAAC reaction.
Chemical Reaction Pathway
Caption: CuAAC reaction of this compound with an azide.
References
Application Notes and Protocols for the Bioconjugation of Peptides using Boc-NH-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of therapeutic peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established method to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can lead to improved solubility, extended circulating half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation. The use of heterobifunctional PEG linkers allows for precise, site-specific conjugation, preserving the peptide's biological activity.[1][2]
This document provides detailed protocols for the bioconjugation of an azide-modified peptide to Boc-NH-PEG8-propargyl. This linker features a terminal propargyl group for click chemistry and a Boc-protected amine, which allows for a controlled, stepwise conjugation strategy. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is employed due to its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage.[3][4]
As an illustrative example, this protocol will focus on the PEGylation of an analogue of Exendin-4, a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.[5][6] An azide functionality is presumed to be incorporated into the Exendin-4 peptide (e.g., at a lysine residue) during solid-phase peptide synthesis.[5]
Data Presentation
Successful bioconjugation is dependent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.
Table 1: Representative Reaction Conditions for Boc Deprotection of this compound
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | 50% TFA in DCM | 0 to Room Temp | 0.5 - 1 | >95 |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | >95 |
Table 2: Representative Reaction Conditions for CuAAC 'Click' Reaction
| Parameter | Reagent/Solvent | Molar Equivalents (relative to peptide) | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuAAC Conjugation | NH₂-PEG8-propargyl | 1.5 | Room Temp | 4 - 12 | >90 |
| CuSO₄·5H₂O | 0.1 - 0.5 | Room Temp | 4 - 12 | >90 | |
| Sodium Ascorbate | 0.5 - 2.0 | Room Temp | 4 - 12 | >90 | |
| Solvent System | DMSO/H₂O (1:1) | Room Temp | 4 - 12 | >90 |
Table 3: Characterization of Azide-Modified Exendin-4 Analogue and Final PEGylated Product
| Compound | Method | Theoretical Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) |
| Azide-Modified Exendin-4 | ESI-MS | 4227.7 | 4227.9 | >98 |
| PEG8-Exendin-4 Conjugate | ESI-MS | 4681.3 | 4681.5 | >95 (post-purification) |
Experimental Protocols
This section details the step-by-step methodologies for the deprotection of the linker, the bioconjugation reaction, and the subsequent purification and characterization of the final product.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEG linker to expose the primary amine, which is then ready for further use if needed, or in this case, the deprotected linker is used as is for the click reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per 100 mg of linker) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA in DCM solution).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-60 minutes.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, NH₂-PEG8-propargyl trifluoroacetate salt, can be used directly in the subsequent click chemistry reaction or further purified if necessary. For this protocol, it will be used directly.
Protocol 2: CuAAC Conjugation of NH₂-PEG8-propargyl to Azide-Modified Exendin-4
This protocol outlines the copper-catalyzed click chemistry reaction to conjugate the alkyne-functionalized PEG linker to the azide-modified peptide.
Materials:
-
Azide-Modified Exendin-4 analogue
-
Deprotected NH₂-PEG8-propargyl (from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reaction vials
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vial, dissolve the azide-modified Exendin-4 analogue (1 equivalent) in a mixture of DMSO and deionized water (1:1 v/v) to a final concentration of 1-5 mg/mL.
-
In a separate vial, prepare a stock solution of NH₂-PEG8-propargyl (1.5 equivalents) in deionized water.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
-
To the stirred solution of the azide-modified peptide, add the NH₂-PEG8-propargyl solution.
-
Sequentially, add the sodium ascorbate solution (final concentration of ~1 mM) followed by the CuSO₄·5H₂O solution (final concentration of ~0.2 mM). The solution may turn a faint yellow-orange color.
-
Purge the reaction vial with nitrogen or argon, seal it, and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS. The reaction is considered complete upon the disappearance of the starting peptide and the appearance of a new peak corresponding to the PEGylated product.
-
Once the reaction is complete, the crude mixture can be directly purified by preparative HPLC.
Protocol 3: Purification and Characterization of PEGylated Exendin-4
This protocol describes the purification of the PEGylated peptide from unreacted starting materials and catalysts, followed by its characterization.
Materials:
-
Crude reaction mixture from Protocol 2
-
Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) with 0.1% TFA (Mobile Phase B)
-
Water with 0.1% TFA (Mobile Phase A)
-
Lyophilizer
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dilute the crude reaction mixture with Mobile Phase A.
-
Purify the PEGylated peptide by preparative RP-HPLC using a suitable gradient of Mobile Phase A and B (e.g., a linear gradient of 20-60% B over 30 minutes).
-
Collect fractions corresponding to the main product peak, which should have a longer retention time than the unreacted peptide.
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a white powder.
-
-
Characterization:
-
Purity Assessment: Determine the final purity of the lyophilized product using analytical RP-HPLC. A purity of >95% is typically desired.
-
Identity Confirmation: Confirm the molecular weight of the final product by Mass Spectrometry (e.g., ESI-MS). The observed mass should correspond to the theoretical mass of the PEGylated peptide.[7][8]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the PEGylation of an azide-modified peptide.
GLP-1 Receptor Signaling Pathway
Caption: Activation of the GLP-1 receptor signaling cascade by a PEGylated agonist.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Application of Boc-NH-PEG8-propargyl in the Development of Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. Boc-NH-PEG8-propargyl is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal propargyl group. This linker is particularly suited for modern ADC development, leveraging the advantages of PEGylation and the precision of "click chemistry."
The PEG spacer, consisting of eight ethylene glycol units, enhances the hydrophilicity of the ADC. This is crucial for improving solubility, reducing aggregation, and extending the circulation half-life of the conjugate.[1][2] The Boc-protected amine allows for controlled, sequential conjugation reactions. Following deprotection, the revealed primary amine can be used to attach the linker to a payload or other molecular moieties. The terminal propargyl group enables highly efficient and specific conjugation to an azide-modified antibody via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3][4] This bioorthogonal reaction ensures the formation of a stable triazole linkage with high yields and minimal byproducts, offering precise control over the drug-to-antibody ratio (DAR).[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs, from initial linker modification and conjugation to the characterization and in vitro evaluation of the final conjugate.
Key Features and Advantages of this compound in ADCs
-
Enhanced Hydrophilicity and Solubility: The PEG8 spacer significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby preventing aggregation.
-
Improved Pharmacokinetics: PEGylation is known to prolong the systemic circulation time (half-life) of biotherapeutics by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation.[1][2]
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the ADC, reducing the likelihood of an immune response.[2]
-
Controlled and Site-Specific Conjugation: The propargyl group facilitates the use of click chemistry for conjugation to azide-modified antibodies. This allows for precise control over the site of conjugation and the resulting drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.[3][4]
-
Versatile Chemical Handle: The Boc-protected amine provides a versatile point of attachment for various payloads after a straightforward deprotection step.
Experimental Workflow for ADC Development using this compound
The overall workflow for developing an ADC using this linker involves several key stages, from payload modification to the final characterization and evaluation of the conjugate.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation to a payload.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the payload or linker is sensitive to acid-mediated side reactions, add a scavenger like TIS (2-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting deprotected NH2-PEG8-propargyl (as a TFA salt) can be used directly in the next step or purified further. For neutralization, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Conjugation of Payload to NH2-PEG8-propargyl
This protocol provides a general method for conjugating a carboxylate-containing payload to the deprotected linker via amide bond formation.
Materials:
-
Deprotected NH2-PEG8-propargyl (from Protocol 1)
-
Carboxylate-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or HBTU/HATU as coupling agents
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylate-containing payload in anhydrous DMF.
-
Add coupling agents (e.g., 1.2 equivalents of DCC and 1.2 equivalents of NHS) to activate the carboxylic acid group. Stir for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
In a separate vessel, dissolve the deprotected NH2-PEG8-propargyl in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and act as a base.
-
Add the activated payload solution to the linker solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for improved yield.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the resulting payload-linker conjugate using column chromatography (e.g., silica gel or reversed-phase HPLC) to remove excess reagents and byproducts.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-functionalized payload-linker to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized payload-linker (from Protocol 2) dissolved in DMSO
-
Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction tubes
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.
-
Reaction Setup: In a reaction tube, combine the azide-modified antibody with the alkyne-functionalized payload-linker. A molar excess of the payload-linker (e.g., 5-10 equivalents per antibody) is typically used to drive the reaction to completion.
-
Catalyst Preparation: In a separate tube, pre-mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to allow for complex formation.
-
Initiation of Reaction: Add the Cu(I)/THPTA complex to the antibody/payload-linker mixture.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction. The final concentration of copper is typically in the range of 0.5-1 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction should be protected from light.
-
Purification: Upon completion, purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload-linker, catalyst, and other small molecules.
Protocol 4: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for this analysis.
Materials:
-
Purified ADC (from Protocol 3)
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species (with varying numbers of conjugated drugs) using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the payload's absorbance.
-
The unconjugated antibody will elute first, followed by species with increasing DAR values, as the hydrophobicity increases with the number of attached payloads.
-
Integrate the peak areas for each species. The average DAR is calculated as a weighted average of the peak areas, as shown in the formula below:
DARavg = (Σ (Peak Arean * n)) / (Σ Peak Arean)
Where 'n' is the number of drugs attached to the antibody for a given peak.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to kill target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the old medium from the cells and add the ADC/control solutions. Include wells with untreated cells as a viability control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[1]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables present hypothetical but representative data for an ADC developed using the this compound linker, targeting the HER2 receptor (e.g., using a Trastuzumab-based antibody) with a potent cytotoxic payload.
Table 1: ADC Conjugation and Characterization
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Conjugation Efficiency | >95% | SDS-PAGE / HIC |
| Monomer Purity | 98% | Size-Exclusion Chromatography |
| Free Drug Level | <0.5% | Reversed-Phase HPLC |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 | >1000 |
| BT-474 | HER2-positive | 1.2 | >1000 |
| MDA-MB-231 | HER2-negative | >1000 | >1000 |
Signaling Pathway of a Representative ADC Target: HER2
ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a well-established therapeutic strategy. The ADC exerts its effect through a multi-step process involving binding, internalization, and payload release, ultimately leading to apoptosis.
The mechanism involves:
-
Binding: The ADC specifically binds to the HER2 receptor on the surface of a cancer cell.
-
Internalization: The ADC-HER2 complex is internalized by the cell through endocytosis.[4]
-
Trafficking: The complex is transported through the endosomal pathway to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, cellular enzymes cleave the linker, releasing the active cytotoxic payload into the cytoplasm.
-
Cytotoxic Action: The payload exerts its cell-killing effect, for example, by inducing DNA damage or disrupting microtubule dynamics, which ultimately triggers programmed cell death (apoptosis).
Conclusion
This compound is a valuable and versatile linker for the development of next-generation ADCs. Its integrated PEG spacer enhances the physicochemical properties of the conjugate, while the terminal propargyl group allows for precise and efficient "click" conjugation. The protocols and data presented herein provide a framework for researchers to utilize this linker in creating more homogeneous, stable, and potent antibody-drug conjugates for targeted cancer therapy.
References
- 1. boc-nh-peg-8-propargyl — TargetMol Chemicals [targetmol.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Utilizing Boc-NH-PEG8-propargyl in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG8-propargyl is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its unique structure, comprising a Boc-protected amine, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, offers a versatile platform for the synthesis of complex bioconjugates. The PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated therapeutic.[1][2][3] The terminal alkyne functionality of the propargyl group is specifically designed for highly efficient and bioorthogonal "click chemistry" reactions, enabling the precise attachment of the linker to drug molecules, targeting ligands, or nanoparticles.[4][5][] This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[4][7][8]
These application notes provide detailed protocols for the key chemical transformations involving this compound and offer insights into its role in constructing advanced drug delivery vehicles.
Key Applications
-
PROTAC Synthesis: The linker connects the two active ligands in a PROTAC, with the PEG chain providing the necessary spacing and solubility for effective ternary complex formation.[7][9]
-
Antibody-Drug Conjugate (ADC) Development: The propargyl group can be used to "click" the linker onto an azide-modified antibody, while the deprotected amine can be conjugated to a cytotoxic payload.
-
Nanoparticle Functionalization: this compound can be used to surface-modify nanoparticles, improving their stability and allowing for the attachment of targeting moieties via click chemistry.[10][11]
-
Targeted Drug Delivery: The linker can be used to construct conjugates where a therapeutic agent is attached to a ligand that targets a specific cell type or tissue.
Data Presentation
The following tables summarize representative quantitative data for PEGylated drug delivery systems, providing a baseline for expected outcomes when using this compound.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Rationale for Change |
| Size (nm) | ~100 | ~110-120 | The addition of the PEG layer increases the hydrodynamic diameter.[10] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | A low PDI indicates a uniform particle size distribution. |
| Zeta Potential (mV) | -25 to -15 | -10 to 0 | The PEG layer shields the surface charge of the nanoparticle core.[11] |
| Drug Loading Content (%) | Variable | 5-15% (Typical) | Dependent on the drug, polymer, and loading method.[12][13] |
| Encapsulation Efficiency (%) | Variable | > 90% (Optimized) | Efficient encapsulation is achievable with methods like nanoprecipitation.[10][14] |
Table 2: In Vitro Performance of PEGylated Drug Delivery Systems
| Parameter | Condition | Expected Outcome |
| Drug Release | pH 7.4 (Physiological) | Sustained release over several days.[10] |
| pH 5.0 (Endosomal) | Accelerated release for pH-responsive systems. | |
| Cytotoxicity (IC50) | Cancer Cell Line | Lower IC50 for targeted vs. non-targeted systems. |
| Cellular Uptake | Target Cells | Enhanced uptake for ligand-targeted systems. |
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Parameter | Non-PEGylated Drug | PEGylated Drug Conjugate | Reference |
| Circulation Half-life (t½) | Short | Significantly Prolonged | [1][][15] |
| Clearance (CL) | Rapid | Reduced | [][15] |
| Volume of Distribution (Vd) | Variable | Reduced | [] |
| Tumor Accumulation | Low | Enhanced (EPR effect) | [][16] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).[17]
-
The resulting amine-PEG8-propargyl TFA salt can often be used directly in the next step.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Expected Outcome: Quantitative deprotection of the Boc group, yielding the free amine ready for conjugation.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Amine
This protocol details the formation of a stable amide bond between the free amine of NH2-PEG8-propargyl and a molecule containing a carboxylic acid (e.g., a drug or a targeting ligand).
Materials:
-
Amine-PEG8-propargyl (from Protocol 1)
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.[18] b. Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation Reaction: a. Dissolve the amine-PEG8-propargyl in the reaction buffer. b. Add the activated NHS ester solution to the amine-PEG8-propargyl solution. c. If the amine is in its TFA salt form, add DIPEA (2-3 equivalents) to neutralize the salt and facilitate the reaction. d. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: a. Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.
Expected Outcome: Formation of a stable amide linkage between the PEG linker and the molecule of interest.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is used to conjugate the propargyl-terminated PEG linker to an azide-containing molecule (e.g., a modified protein, drug, or nanoparticle).
Materials:
-
Propargyl-functionalized molecule (from Protocol 2)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO or DMF) for dissolving reactants if necessary
Procedure:
-
Prepare stock solutions:
-
100 mM CuSO4 in water.
-
200 mM THPTA in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne and azide components in a suitable solvent (e.g., DMSO or buffer).
-
-
In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1.1-1.5 equivalents).
-
Add the CuSO4 and THPTA ligand. A typical final concentration is 0.25 mM Cu(I) and 1.25 mM ligand.[19] The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[20]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of around 5 mM.[19]
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted components.
Expected Outcome: Formation of a stable triazole linkage, yielding the final bioconjugate with high efficiency and specificity.[21]
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a copper-free click chemistry alternative, ideal for applications in living systems where copper toxicity is a concern. It requires a strained alkyne (e.g., DBCO, BCN) on one molecule and an azide on the other. For this protocol, we assume the drug or targeting moiety is functionalized with a strained alkyne, and the this compound is first converted to an azide-PEG linker.
Materials:
-
Azide-functionalized PEG linker
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[22]
-
Add a stock solution of the azide-functionalized PEG linker to the protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.[22]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.[22][]
-
Monitor the reaction progress if possible (e.g., by observing the decrease in DBCO absorbance at ~310 nm).[24]
-
Purify the final conjugate using a suitable method to remove the excess linker.
Expected Outcome: Efficient and bioorthogonal conjugation without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.[][25]
Mandatory Visualizations
Caption: General workflow for synthesizing a drug conjugate using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Logical relationship in a CuAAC "click" reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines - SINTEF [sintef.no]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. boc-nh-peg-8-propargyl — TargetMol Chemicals [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison and validation of drug loading parameters of PEGylated nanoparticles purified by a diafiltration centrifugal device and tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 22. benchchem.com [benchchem.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols: Procedure for the Deprotection of the Boc Group from Boc-NH-PEG8-propargyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1][2] Its popularity is due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from Boc-NH-PEG8-propargyl, a heterobifunctional linker containing a protected amine and a terminal alkyne. The resulting free amine can then be used for subsequent conjugation reactions. The most common method for Boc deprotection involves the use of trifluoroacetic acid (TFA).[1][3][4]
Mechanism of Boc Deprotection
The deprotection of the Boc group with an acid like TFA proceeds through a few key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5]
-
Loss of Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5]
-
Decarboxylation: The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[4][5]
-
Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA salt).[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of amines using TFA. These conditions are a good starting point and can be optimized for the specific substrate, this compound.
| Parameter | Value | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) | [1][2][3] |
| Solvent | Dichloromethane (DCM) | [1][2][3] |
| TFA Concentration | 20-50% (v/v) in DCM | [1][3] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | [1][2][3] |
| Reaction Time | 30 minutes - 2 hours | [1][2][3] |
| Expected Yield | High (>95%) | [1] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound using TFA
This protocol describes the removal of the Boc protecting group to yield the free amine as a TFA salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[3] If the substrate is sensitive to the tert-butyl cation generated during the reaction, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[3]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed (typically 1-2 hours).[3]
-
Work-up:
-
Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][3]
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[3]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[1][3]
-
Precipitation (Optional): The deprotected PEG-linker as an ammonium salt can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[3]
-
Protocol 2: Neutralization of the TFA Salt to the Free Amine
If the free amine is required for the subsequent reaction, the TFA salt can be neutralized.
Materials:
-
TFA salt of amino-PEG8-propargyl
-
Suitable organic solvent (e.g., DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude TFA salt in a suitable organic solvent like DCM.
-
Washing: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1][3] This should be done carefully to avoid hydrolysis of any base-labile groups.[3]
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[1][3]
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.[1][3]
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., from 20% to 50%), extending the reaction time, or using a stronger acid system like 4M HCl in 1,4-dioxane.[3] Ensure the solvent provides good solubility for the PEGylated compound.[3]
-
Side Products: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[6] The addition of a scavenger like triisopropylsilane (TIS) can help suppress these side reactions.[3]
Visualizations
// Node Definitions Start [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nanhydrous DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_TFA [label="Add TFA (20-50%)\n[Optional: TIS scavenger]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at 0 °C to RT\n(1-2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS, NMR)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate DCM\nand excess TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoEvaporate [label="Co-evaporate with\nToluene (3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Salt [label="Product:\nAmino-PEG8-propargyl\n(TFA Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize with\nsat. NaHCO₃ (aq)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", optional="yes"]; Extract [label="Extract with\norganic solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry over Na₂SO₄,\nfilter, and concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_FreeAmine [label="Product:\nAmino-PEG8-propargyl\n(Free Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> Add_TFA; Add_TFA -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Evaporate; Evaporate -> CoEvaporate; CoEvaporate -> Product_Salt; Product_Salt -> Neutralize [label="If free amine\nis needed"]; Neutralize -> Extract [label="Yes"]; Product_Salt -> Product_FreeAmine [style=invis]; // for layout Neutralize -> Product_Salt [label="No, use TFA salt directly", dir=back]; Extract -> Dry; Dry -> Product_FreeAmine; }
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Boc-NH-PEG8-propargyl with Azide-Modified Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecular fragments.[][2] This application note provides a detailed experimental protocol for the reaction of Boc-NH-PEG8-propargyl with azide-modified molecules. This versatile linker, featuring a terminal alkyne, a flexible eight-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, is frequently employed in the synthesis of complex bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[3][4]
The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the Boc-protected amine provides a latent functional handle for subsequent modifications following deprotection.[5] This protocol will detail the CuAAC reaction, the subsequent deprotection of the Boc group, and methods for purification and analysis of the final product.
Core Applications
The reaction of this compound with azide-modified molecules is particularly relevant in the field of drug discovery and development, most notably in the synthesis of PROTACs.[3][] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8][9] The this compound linker can be used to connect a ligand for a target protein (containing an azide modification) to a ligand for an E3 ligase (following deprotection of the amine and further conjugation).
Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation
PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway when hijacked by a PROTAC.
References
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 7. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 8. researchgate.net [researchgate.net]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-NH-PEG8-propargyl Click Chemistry Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Boc-NH-PEG8-propargyl.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound has a low or no yield. What are the common causes?
Low or no product yield is the most frequent issue in CuAAC reactions. Several factors related to the catalyst, reagents, reaction conditions, or the specific properties of this compound can be responsible. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and solutions thoroughly before use. Prepare the reducing agent solution (e.g., sodium ascorbate) fresh for each experiment.
-
-
Impure Reagents: The purity of your azide, this compound, and solvents is critical.
-
Solution: Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials.
-
-
Incorrect Stoichiometry: The ratio of your azide to this compound is crucial for driving the reaction to completion.
-
Solution: While a 1:1 ratio is often a good starting point, using a slight excess (1.1 to 2-fold) of one of the reactants (typically the less expensive or more accessible one) can improve yields.[1]
-
-
Suboptimal Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect ratio can lead to catalyst deactivation.
-
Steric Hindrance: The PEG8 chain on your reagent, or bulky groups near the azide, can sterically hinder the reaction. Sequential glycol units near the alkyne have been shown to reduce the reaction rate.
-
Solution: To overcome steric hindrance, you may need to increase the reaction time or temperature.[1] However, be cautious with increasing temperature as it may affect the stability of your biomolecules or the Boc protecting group.
-
-
Boc Group Instability: While the Boc group is generally stable under standard click chemistry conditions, some copper sources could potentially lead to its removal. For instance, copper(II) triflate has been used for Boc deprotection.
-
Solution: Use CuSO₄ with a reducing agent like sodium ascorbate to generate Cu(I) in situ, rather than using Cu(I) salts directly, which may be more prone to disproportionation or contain impurities that could affect the Boc group. Avoid strongly acidic conditions.
-
Q2: How can I determine if my copper catalyst is the problem?
Catalyst inactivation is a primary suspect in failed click reactions.
-
Visual Inspection: If your reaction mixture turns a significant blue or green color, it indicates the presence of a large amount of inactive Cu(II). A successful reaction often maintains a yellow, orange, or even dark brown color, indicative of the Cu(I) complex.
-
Control Reaction: Run a small-scale control reaction with a simple, reliable azide and alkyne that have previously worked in your lab. If this control reaction also fails, your catalyst system is likely the issue.
-
Fresh Reagents: Always use freshly prepared sodium ascorbate solution. Ascorbate can degrade in solution, especially if exposed to air.
Q3: Could the PEG8 linker in this compound be causing solubility issues?
The PEG8 linker is designed to enhance aqueous solubility. However, the overall solubility of your molecule will depend on the nature of the attached azide.
-
Solvent Choice: If you are working in organic solvents, the PEG chain might cause your reagent to be less soluble. Conversely, in purely aqueous systems, a very hydrophobic azide partner could lead to precipitation.
-
Solution: A mixture of solvents is often effective. Common solvent systems include t-butanol/water, DMSO/water, or DMF/water. The choice of solvent should be optimized for the specific solubility of both your azide and the this compound.
-
Q4: Are there any known side reactions to be aware of?
Side reactions can consume your starting materials and complicate purification.
-
Oxidative Homocoupling: In the presence of oxygen, the alkyne can undergo oxidative homocoupling to form a di-yne.
-
Solution: This is minimized by maintaining an oxygen-free environment and using a slight excess of the reducing agent.
-
-
Reactions with Biomolecules: If you are performing bioconjugation, reactive oxygen species generated by the copper/ascorbate system can damage amino acid residues like histidine, arginine, cysteine, and methionine.[2]
-
Solution: The use of a stabilizing ligand like THPTA or BTTAA is highly recommended. Adding a radical scavenger like aminoguanidine can also help protect proteins.[3]
-
Troubleshooting Workflow
For a systematic approach to diagnosing failed reactions, the following workflow can be used.
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Quantitative Data Summary
The following table summarizes typical concentration ranges for key components in a CuAAC reaction. These may need to be optimized for your specific system.
| Component | Typical Concentration Range | Notes |
| Alkyne/Azide | 10 µM - 10 mM | The limiting reagent concentration will depend on the application. |
| Copper(II) Sulfate | 50 µM - 1 mM | A common starting point is 100-200 µM. |
| Reducing Agent | 1-5 mM | Typically 5-10 fold excess over copper. Should be prepared fresh. |
| Ligand | 250 µM - 5 mM | Typically 1-5 fold excess over copper. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization.
1. Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water, buffer).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.
2. Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of your azide-containing molecule.
-
Add the desired amount of the this compound stock solution.
-
Add the appropriate buffer or solvent to reach the desired final reaction volume, accounting for the volumes of the catalyst components to be added.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 200 µM, you would use a 5-fold excess of ligand (1 mM final concentration). Let this mixture sit for a few minutes.[1]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-4 mM.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC).
3. Reaction Workup and Purification:
-
Once the reaction is complete, the purification strategy will depend on the nature of your product. Standard methods include precipitation, extraction, or chromatography.
Signaling Pathways and Logical Relationships
The interplay of components in a CuAAC reaction is crucial for its success. The following diagram illustrates the catalytic cycle and the role of each component.
Caption: The catalytic cycle of a CuAAC reaction.
References
How to improve the yield of Boc-NH-PEG8-propargyl conjugation reactions
Welcome to the technical support center for Boc-NH-PEG8-propargyl conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
This conjugation reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][] The propargyl group (an alkyne) on the this compound linker reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[][4]
Q2: My reaction yield is very low. What are the common causes?
Low yields in CuAAC reactions can stem from several factors:
-
Inactive Catalyst: The active catalyst is Copper(I). If it gets oxidized to Copper(II), the reaction will not proceed efficiently. This can be caused by oxygen in the reaction mixture.
-
Suboptimal Reagent Concentrations: The concentrations of the catalyst, ligand, and reducing agent are critical and need to be optimized.
-
Impure Reagents: The purity of your this compound, azide-containing molecule, and other reagents can significantly impact the reaction.
-
Side Reactions: Undesired reactions can consume your starting materials or lead to byproducts that are difficult to separate.
-
Inadequate Purification: The desired conjugate may be lost during the purification process.[][6]
Q3: How can I ensure my copper catalyst is active?
To maintain a catalytically active Cu(I) state, it is common to use a copper(II) salt (like copper(II) sulfate) in combination with a reducing agent, such as sodium ascorbate.[1][2] The reducing agent continually regenerates the Cu(I) catalyst from any Cu(II) that forms due to oxidation. Additionally, using a stabilizing ligand like TBTA (tris(benzyltriazolylmethyl)amine) or THPTA can protect the copper(I) from oxidation and improve reaction rates.[4]
Q4: What is the role of a ligand in the reaction, and which one should I choose?
Ligands stabilize the copper(I) catalyst, preventing its oxidation and disproportionation, which enhances the reaction's efficiency and selectivity.[4][7] For reactions in aqueous buffers, water-soluble ligands like THPTA are generally preferred. For reactions in organic solvents, TBTA is a common choice.
Q5: How do I choose the right solvent for my conjugation reaction?
The choice of solvent depends on the solubility of your substrates. A variety of solvents can be used, including aqueous buffers (like PBS), organic solvents (like DMF or DMSO), or mixtures thereof. It is crucial that all reactants are fully dissolved to ensure an efficient reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low product formation | Inactive catalyst: Oxidation of Cu(I) to Cu(II). | Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst and reducing agent. Ensure you have an adequate concentration of the reducing agent (e.g., sodium ascorbate). |
| Impure reagents: Degradation of starting materials. | Confirm the purity of your this compound and azide-containing molecule using techniques like NMR or mass spectrometry. Use fresh, high-purity reagents. | |
| Incorrect stoichiometry: Suboptimal ratio of reactants. | Optimize the molar ratio of the alkyne (this compound) to the azide. A slight excess of one reagent may be beneficial. | |
| Multiple products or smearing on TLC/LC-MS | Side reactions: Unwanted reactions involving your starting materials or products. | Minimize reaction time and temperature. Ensure the pH of the reaction is controlled, as some functional groups may be sensitive to pH changes. |
| Aggregation: Your biomolecule may be aggregating under the reaction conditions. | Add detergents (e.g., SDS) or denaturants to prevent aggregation, although their compatibility with your downstream application should be considered.[8] | |
| Difficulty in purifying the final product | Similar properties of product and starting materials: The PEG linker can make separation challenging. | Utilize appropriate chromatographic techniques. Size-exclusion chromatography (SEC) can separate based on size, while ion-exchange chromatography (IEX) can separate based on charge.[][9][10] Reversed-phase HPLC (RP-HPLC) can also be effective for separating PEGylated products.[] |
| Formation of hard-to-remove byproducts. | Optimize the reaction conditions to minimize byproduct formation. Consider a different purification strategy, such as affinity chromatography if applicable. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a starting point for the conjugation of this compound to an azide-functionalized molecule. Optimization may be required for your specific substrates.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of this compound in the same solvent.
-
Prepare a 50 mM stock solution of copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of a suitable ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-containing molecule to a final concentration of 1 mM.
-
Add this compound to a final concentration of 1.2 mM (1.2 equivalents).
-
Add the ligand to a final concentration of 1 mM.
-
Add copper(II) sulfate to a final concentration of 0.5 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex the mixture again.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Quenching and Purification:
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound conjugation reactions.
Caption: A typical experimental workflow for a CuAAC conjugation reaction.
Caption: A logical approach to troubleshooting low-yield conjugation reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Identifying and minimizing side reactions with Boc-NH-PEG8-propargyl
Welcome to the technical support center for Boc-NH-PEG8-propargyl. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential side reactions during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a Boc-protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. It is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Q2: What are the main reactive components of this linker that I should be aware of?
The three key components to consider are:
-
Boc (tert-butyloxycarbonyl) protecting group: This is an acid-labile protecting group for the amine.
-
PEG8 linker: A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
-
Propargyl group: A terminal alkyne that is ready for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]
Q3: What are the most common side reactions associated with the Boc protecting group?
The most prevalent side reaction occurs during the acidic deprotection step. The cleavage of the Boc group generates a reactive tert-butyl cation.[4][5] This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine, leading to unwanted byproducts.[6]
Q4: How can I prevent the alkylation side reactions during Boc deprotection?
The most effective way to prevent tert-butylation is to use "scavengers" in your deprotection reaction.[4][6] Scavengers are molecules that are more reactive towards the tert-butyl cation than your target molecule, effectively trapping it.[4] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, and water.[4]
Q5: What are potential side reactions involving the propargyl group?
The primary side reaction involving the terminal alkyne of the propargyl group is homo-coupling (dimerization) during CuAAC reactions.[3] This is more likely to occur at elevated temperatures.[3]
Q6: Is the PEG8 linker itself prone to side reactions?
PEG linkers are generally stable and biocompatible.[7] However, like all polyethers, the PEG chain can be susceptible to oxidative degradation under harsh conditions, though this is less common under typical bioconjugation reaction conditions. It is important to use high-quality reagents and degassed solvents to minimize oxidative side reactions.
Troubleshooting Guides
Boc Deprotection
| Problem | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA), a common deprotecting agent. A starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[8] |
| Inadequate reaction time or temperature. | Increase the reaction time and monitor progress by TLC or LC-MS. Most deprotections are effective at room temperature within 1-2 hours.[4][8] | |
| Steric hindrance. | For sterically hindered substrates, consider longer reaction times or gentle warming.[8] | |
| Observation of side products with a mass increase of +56 Da | Alkylation of nucleophilic residues by the tert-butyl cation. | Incorporate a scavenger or a scavenger cocktail into the deprotection reaction.[6] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive copper catalyst. | Use a fresh source of Cu(I) or reduce Cu(II) (e.g., CuSO4) in situ with a reducing agent like sodium ascorbate.[9] The use of a stabilizing ligand such as TBTA or THPTA is also recommended.[9][10] |
| Impure reagents. | Ensure the purity of your azide and alkyne starting materials. | |
| Inappropriate solvent. | The reaction is often successful in a variety of solvents, including aqueous buffers. Ensure your reactants are soluble in the chosen solvent system.[3] | |
| Steric hindrance. | Bulky groups near the alkyne or azide can slow the reaction. Consider increasing the reaction temperature or time.[10] | |
| Formation of a dimeric alkyne byproduct | Homo-coupling of the propargyl group. | Avoid elevated reaction temperatures.[3] Ensure the use of a slight excess of the reducing agent (sodium ascorbate) to maintain the copper in the Cu(I) state and prevent oxidative homo-coupling.[3] |
Quantitative Data Summary
The following table summarizes common scavenger cocktails used to prevent tert-butylation during Boc deprotection. The effectiveness is based on HPLC analysis of a model peptide containing a C-terminal cysteine.[4]
| Scavenger Cocktail (v/v/v) | Desired Product (%) | Side Product (%) | Reference |
| 95% TFA / 5% H₂O | 80 | 20 | Internal Analysis |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | [4] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | [4] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 | [4] |
Note: The optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[4]
Experimental Protocols
Protocol 1: General Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[4]
-
Scavenger Addition: Add an appropriate scavenger or scavenger cocktail. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6]
-
Deprotection: Cool the solution to 0°C and add an equal volume of trifluoroacetic acid (TFA).[8]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8] The crude product, typically a TFA salt, can then be purified.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: Prepare stock solutions of your azide-containing molecule, this compound, copper(II) sulfate (CuSO₄), sodium ascorbate, and a copper-stabilizing ligand (e.g., THPTA for aqueous reactions).[9][11]
-
Reaction Setup: In a reaction vessel, add the alkyne (this compound, 1.0 equivalent) and the azide (1.1 equivalents).[10] Add the solvent (e.g., a mixture of t-BuOH/water).[10]
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand in a 1:2 molar ratio.[11]
-
Reaction Initiation: Add the ligand solution to the reaction mixture, followed by the CuSO₄ solution (0.01-0.05 equivalents).[10] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[10] Add the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents) to start the reaction.[10]
-
Reaction and Work-up: Stir the reaction at room temperature. Monitor by TLC or LC-MS. Once complete, the product can be purified by an appropriate method, such as column chromatography or precipitation.[10][12]
Visualizations
Caption: Boc deprotection pathway and side reaction.
Caption: CuAAC reaction and potential homo-coupling side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. axispharm.com [axispharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-NH-PEG8-propargyl Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Boc-NH-PEG8-propargyl-conjugated products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound-conjugated products?
The main challenge in purifying this compound-conjugated products lies in the heterogeneity of the reaction mixture. This mixture often contains the desired product alongside unreacted starting materials (both the molecule to be conjugated and the this compound linker), reaction byproducts, and potentially side-products such as hydrolyzed PEG linker. The physicochemical similarities between the desired product and these impurities can make separation difficult.
Q2: What are the most common methods for purifying these conjugates?
Chromatographic techniques are the most effective and widely used methods for purifying PEGylated compounds.[1] The choice of method depends on the specific properties of the conjugated molecule. The most common techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly well-suited for the purification of peptides and small molecules.[]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius (size). SEC is very effective at removing smaller, unreacted PEG linkers and other low molecular weight byproducts from the larger conjugated product.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. If the molecule of interest has a charge that is altered or shielded by the attachment of the neutral PEG chain, IEX can be a powerful separation tool.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity under high salt conditions. The PEG chain can alter the hydrophobicity of the target molecule, allowing for separation from its unconjugated form.
Q3: How can I monitor the success of the purification process?
Several analytical techniques can be used to assess the purity of your fractions and the final product:
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to quantify the remaining impurities and determine the percentage purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the identity of the purified product by verifying its molecular weight.
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to visualize the separation of the product from starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound-conjugated products.
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and unreacted PEG linker. | - Inappropriate mobile phase gradient.- Unsuitable column chemistry. | - Optimize the elution gradient. A shallower gradient can improve the resolution of closely eluting compounds.[3]- Try a different column stationary phase (e.g., C8 instead of C18) or a column with a different pore size. |
| Broad or tailing peaks. | - Secondary interactions with the stationary phase.- Column overloading. | - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[4]- Reduce the amount of sample injected onto the column. |
| Low recovery of the conjugated product. | - Irreversible binding to the column.- Product precipitation on the column. | - Adjust the mobile phase composition, for example, by increasing the organic solvent percentage in the elution step.- Ensure the sample is fully dissolved in the injection solvent. Consider changing the sample solvent to one that is more compatible with the mobile phase. |
| Product elutes with the solvent front. | - Insufficient retention on the column. | - Start with a lower percentage of organic solvent in your initial mobile phase.- Consider a more retentive stationary phase (e.g., C18 or C30). |
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of product and unreacted starting material. | - Small size difference between the molecules.- Inappropriate column pore size. | - Use a longer column or connect multiple columns in series to increase resolution.- Select a column with a smaller pore size that can better differentiate between the sizes of your molecules. |
| Poor peak shape. | - Non-specific interactions with the column matrix. | - Modify the mobile phase by adjusting the salt concentration or pH to minimize secondary interactions. |
| Low product recovery. | - Adsorption to the column material. | - Add modifiers to the mobile phase, such as a small amount of organic solvent or arginine, to reduce non-specific binding. |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High-resolution purification of small molecules and peptides. | High resolving power, can separate closely related species. | Can be denaturing for some biomolecules, requires organic solvents. |
| SEC | Size (Hydrodynamic Radius) | Removal of unreacted small molecules (e.g., PEG linker) from the larger conjugate. | Mild conditions, preserves protein structure. | Lower resolution for molecules of similar size. |
| IEX | Net Charge | Purification of charged molecules where PEGylation alters the charge. | High binding capacity, can handle large sample volumes. | Not effective if the conjugate and impurities have similar charges. |
| HIC | Hydrophobicity (in high salt) | Separation based on changes in hydrophobicity upon PEGylation. | Orthogonal to IEX, can be a good polishing step. | Can have lower resolution for molecules with small hydrophobicity differences. |
Experimental Protocols
Detailed Methodology for Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the purification of a this compound-conjugated small molecule. Optimization of the gradient and other parameters will be necessary for specific products.
1. Materials:
-
Crude reaction mixture containing the this compound-conjugated product.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size).
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
0.22 µm syringe filters.
2. Sample Preparation:
-
If the reaction solvent is not compatible with the mobile phase (e.g., high concentration of DMF or DMSO), it should be removed under vacuum.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Start with a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Increase to 95% Mobile Phase B over 5 minutes and hold for 5 minutes to wash the column.
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 8 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min for an analytical-scale column (e.g., 4.6 mm ID). Adjust for preparative-scale columns.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds, or a wavelength where the conjugated molecule absorbs).
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure product.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound-conjugated products.
Caption: Decision tree for selecting a suitable purification method.
References
Optimal storage conditions to maintain Boc-NH-PEG8-propargyl stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage, handling, and troubleshooting for Boc-NH-PEG8-propargyl to ensure its stability and performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at or below -15°C (ideally at -20°C).[1][2][3] It is crucial to store the compound under a dry, inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[1] The container should be protected from light.[1][4][5]
Q2: Can I store this compound at 4°C?
A2: Storage at 0-4°C is suitable for short-term use (days to weeks).[3][6] For any period longer than a few weeks, storage at -20°C is strongly recommended to maintain the integrity of the compound.
Q3: How should I handle the compound when taking it out of storage?
A3: To prevent moisture condensation, which can compromise the stability of the compound, it is essential to allow the container to warm to room temperature before opening.[1] After use, it is best practice to backfill the container with an inert gas like argon or nitrogen before sealing and returning it to the recommended storage temperature.[1]
Q4: Is this compound sensitive to light?
A4: Yes, like many PEG derivatives, this compound is sensitive to light.[1] Exposure to light can lead to degradation, so it is important to store it in a dark environment.
Q5: What is the expected shelf life of this compound?
A5: When stored under the recommended conditions (-20°C, in the dark, under an inert atmosphere), the compound is expected to be stable for at least two years.[7] For stock solutions, the stability is generally shorter, with recommendations of storage at -80°C for up to 6 months or -20°C for up to 1 month.[8]
Storage Condition Summary
For easy reference, the following table summarizes the optimal storage conditions for this compound.
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Temperature | 0°C to 4°C[3][6] | ≤ -15°C (-20°C recommended)[1][2][3] |
| Atmosphere | Dry | Dry, under inert gas (Argon or Nitrogen)[1] |
| Light | In the dark[1] | In the dark[1] |
| Container | Tightly sealed | Tightly sealed, consider desiccant outside[1] |
Troubleshooting Guide
Issue 1: Inconsistent results in "click chemistry" reactions.
-
Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound is giving low yields or failing. What could be the cause?
-
Answer: This issue can arise from the degradation of the propargyl group, although it is generally stable. First, verify the purity of your compound using HPLC or NMR if you suspect degradation due to improper storage. The propargyl group's terminal proton can be sensitive to strong bases. Ensure your reaction conditions are free from strong bases that are not part of the intended reaction mechanism. The issue is also often related to the reaction setup itself, such as the quality of the copper catalyst, the presence of oxygen, or the purity of the azide-containing reactant.
Issue 2: Unexpected loss of the Boc protecting group.
-
Question: I am observing the premature deprotection of the Boc group during my experiments. Why is this happening?
-
Answer: The Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic conditions.[9][10] Accidental exposure to trace amounts of acid in your solvents or on your glassware can lead to its removal. Ensure all your materials are neutral and that your reaction conditions are not acidic unless deprotection is intended. The Boc group is generally stable towards bases and nucleophiles.[9]
Issue 3: Difficulty dissolving the compound.
-
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
-
Answer: this compound is a PEG-based linker and should have good solubility in aqueous solutions and many organic solvents.[11] If you encounter solubility issues, gentle warming or sonication can aid in dissolution.[8] For in vivo applications, co-solvents such as DMSO, PEG300, and Tween-80 are often used to prepare stock solutions.[8]
Experimental Protocols
Protocol for Assessing the Stability and Purity of this compound
This protocol outlines a general method for checking the integrity of your compound over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of a Stock Solution:
-
Carefully weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile or water) to create a stock solution of known concentration.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid, if compatible with your downstream application) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Use a UV detector at a wavelength of approximately 210-220 nm. A mass spectrometer can also be coupled to the HPLC for more definitive identification of the parent compound and any degradation products.
-
Injection Volume: Inject a standard volume (e.g., 10 µL) of your stock solution.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A pure, stable compound should show a single major peak at a consistent retention time.
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
Compare the initial chromatogram (from a fresh sample) to those of samples that have been stored for a period to assess stability.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 4. Boc-NH-PEG8-NH2 | CAS:1052207-59-6 | Biopharma PEG [biochempeg.com]
- 5. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 6. medkoo.com [medkoo.com]
- 7. molnova.cn [molnova.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing PROTAC Synthesis with Boc-NH-PEG8-propargyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Boc-NH-PEG8-propargyl linker. Our goal is to help you overcome low efficiency and other synthetic hurdles to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of PROTACs.[1] It features a Boc-protected amine on one end, a flexible polyethylene glycol (PEG) chain of eight units in the middle, and a terminal propargyl group.
-
Boc-protected amine: Allows for controlled, stepwise conjugation to a warhead or E3 ligase ligand through deprotection and subsequent amide bond formation.
-
PEG8 chain: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the final PROTAC molecule.[2] The length and flexibility of the PEG linker are crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4]
-
Propargyl group: Enables efficient and specific conjugation to an azide-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[5]
Q2: What are the main challenges associated with using PEG linkers in PROTAC synthesis?
A2: While advantageous, PEG linkers can present certain challenges:
-
Flexibility: Excessive linker flexibility can sometimes lead to unproductive binding conformations, hindering the formation of a stable and effective ternary complex.[4]
-
Metabolic Stability: Ether chains within PEG linkers can be susceptible to oxidative metabolism in vivo, potentially affecting the pharmacokinetic properties of the PROTAC.
-
Synthesis and Purification: The synthesis of long PEG linkers can be complex, and their flexible nature can sometimes complicate the purification of the final PROTAC.
Q3: How does the linker length and attachment point affect PROTAC efficiency?
A3: The linker's length and the points at which it connects to the warhead and the E3 ligase ligand are critical factors that significantly influence the PROTAC's degradation efficiency.
-
Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to an unstable ternary complex due to increased conformational flexibility.[4][6]
-
Attachment Points: The specific site of linker conjugation on both the target-binding ligand and the E3 ligase ligand can dramatically impact the orientation of the proteins within the ternary complex, thereby affecting the efficiency of ubiquitination and subsequent degradation.
Troubleshooting Guide
Issue 1: Low Yield During Amide Coupling of this compound
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted starting materials (either the deprotected this compound or the carboxylic acid-containing binding moiety).
-
Formation of multiple side products.
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc group using standard conditions (e.g., 20-50% TFA in DCM). Monitor the reaction by LC-MS until the starting material is fully consumed. | The presence of the Boc-protected starting material will prevent the amide coupling reaction from proceeding. |
| Inefficient Amide Coupling Reagents | Use a more efficient coupling reagent system. HATU or HBTU in the presence of a non-nucleophilic base like DIPEA or TEA are commonly effective. | These reagents rapidly activate the carboxylic acid, facilitating a more efficient reaction with the amine. |
| Poor Solubility of Reactants | Use a co-solvent such as DMF or DMSO to ensure all reactants are fully dissolved. Sonication can also aid in dissolution. | Poor solubility can significantly slow down reaction kinetics and lead to incomplete reactions. |
| Suboptimal Reaction Temperature | While many amide couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sterically hindered substrates. | Increased temperature can help overcome the activation energy barrier for the reaction. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine component (deprotected this compound) relative to the carboxylic acid. | This can help drive the reaction to completion. |
Issue 2: Low Efficiency in the Click Chemistry Reaction (CuAAC)
Symptoms:
-
LC-MS analysis indicates a large amount of unreacted propargyl-PEG-linked intermediate or the azide-containing binding moiety.
-
The reaction appears sluggish or stalls before completion.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Copper Catalyst | Use a freshly prepared solution of the copper(I) catalyst or generate it in situ using a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. |
| Insufficient Ligand | Ensure the use of a suitable copper-stabilizing ligand, such as TBTA or BTTAA, to prevent catalyst disproportionation and improve reaction efficiency. | Ligands protect the Cu(I) catalyst from oxidation and improve its solubility. |
| Solvent Incompatibility | Use a solvent system that solubilizes all reactants, such as a mixture of t-butanol/water or DMSO. | Proper solvation is essential for the reaction to proceed efficiently. |
| Low Reaction Concentration | For bimolecular reactions like click chemistry, higher concentrations can favor product formation. | Increased concentration increases the frequency of molecular collisions. |
| Presence of Inhibitors | Ensure that starting materials are free of impurities that could chelate copper or otherwise inhibit the catalyst. | Impurities can significantly reduce the catalytic activity. |
Experimental Protocols
Protocol 1: Amide Coupling of Deprotected this compound to a Carboxylic Acid-Functionalized Ligand
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the complete disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting TFA salt of the amine is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected propargyl-PEG8-amine TFA salt (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-containing intermediate from Protocol 1 (1.0 eq) and the azide-functionalized ligand (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
-
Reaction Execution:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a PROTAC molecule.
Caption: Synthetic workflow for PROTAC using this compound.
Caption: Simplified BTK signaling pathway and PROTAC intervention.
References
- 1. boc-nh-peg-8-propargyl — TargetMol Chemicals [targetmol.com]
- 2. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Techniques for monitoring the progress of Boc-NH-PEG8-propargyl reactions
Technical Support Center: Monitoring Boc-NH-PEG8-propargyl Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a bifunctional linker. The two most common reactions it undergoes are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" : The terminal propargyl group reacts with an azide-containing molecule to form a stable triazole ring. This is a widely used bioconjugation technique.[1][2]
-
Boc Deprotection : The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed, typically under acidic conditions (e.g., using trifluoroacetic acid - TFA), to reveal a primary amine.[3][4] This amine can then be used for subsequent conjugation reactions, such as amide bond formation.
Q2: Which analytical techniques are best for monitoring these reactions?
The choice of technique depends on the specific reaction, available equipment, and whether qualitative or quantitative data is needed. The most common methods are:
-
Thin-Layer Chromatography (TLC) : Ideal for quick, qualitative monitoring of reaction progress by observing the disappearance of the starting material and the appearance of the product spot.[5][6]
-
High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on the consumption of reactants and formation of products. Reverse-phase HPLC (RP-HPLC) is most common.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : A powerful tool that separates the reaction components and confirms the molecular weight of the product, providing definitive evidence of a successful reaction.[4][7][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for detailed structural confirmation of the starting material and final purified product. It can also be used to monitor the reaction by observing the disappearance of reactant peaks and the appearance of product peaks.[9]
Q3: How will I know if my click chemistry (CuAAC) reaction is complete?
You can determine the completion of a CuAAC reaction by using chromatography to see if the this compound starting material has been consumed.
-
On a TLC plate , the spot corresponding to the starting alkyne should diminish or disappear, while a new, typically more polar, spot corresponding to the triazole product will appear.
-
In an HPLC chromatogram , the peak for the starting alkyne will decrease, and a new peak for the product will emerge at a different retention time.
-
LC-MS analysis will show a new peak in the total ion chromatogram with a mass corresponding to the sum of the masses of your azide reactant and the this compound.
Q4: How can I confirm the successful removal of the Boc group?
-
TLC Analysis : The deprotected product (free amine) is significantly more polar than the Boc-protected starting material. On a silica TLC plate, the product will have a much lower Rf value (it will travel a shorter distance up the plate) and may exhibit "tailing".
-
LC-MS Analysis : The most definitive method. The mass spectrum of the product will show a mass that is 100.12 Da less than the starting material, corresponding to the loss of the Boc group (C₅H₉O₂).
-
¹H NMR Spectroscopy : The large singlet peak corresponding to the nine protons of the tert-butyl group of the Boc protector (usually around 1.4 ppm) will disappear in the spectrum of the deprotected product.
Troubleshooting Guides
This section addresses specific issues you may encounter while monitoring your reactions.
Troubleshooting Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | Sample overload : Too much sample has been applied to the plate.[10][11][12] High polarity of the compound : PEGylated molecules and amines are very polar and can interact strongly with the silica gel.[13] Inappropriate solvent system : The mobile phase polarity is not optimized.[10] | Dilute your sample before spotting it on the TLC plate.[11] Add a modifier to the mobile phase . For acidic compounds, add a small amount of acetic acid (0.1-2%). For basic compounds (like the deprotected amine), add a small amount of triethylamine or ammonia (0.1-2%).[11] Change the solvent system . Experiment with different solvent ratios or completely different solvents (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[10] |
| Spots are not visible or are very faint | Sample is too dilute : The concentration of the compound is below the detection limit.[10][11] Compound is not UV-active : The molecule does not have a chromophore that absorbs UV light. Compound is volatile : The sample may have evaporated from the plate.[11] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11] Use a chemical stain . After running the TLC, dip the plate in a staining solution (e.g., potassium permanganate, ninhydrin for amines, or iodine) and gently heat to visualize the spots.[6] |
| Rf values of starting material and product are too similar | Insufficient separation : The chosen solvent system does not provide adequate resolution between the two compounds.[6] | Use a "cospot" . In one lane of the TLC, spot both the starting material and the reaction mixture on top of each other. If they are different compounds, you should see two separated spots (or an elongated spot if separation is poor).[6] Change the solvent system . Try a less polar or more polar mobile phase to increase the difference in migration.[11] Consider a different stationary phase , such as a reverse-phase (C18) TLC plate.[11] |
Troubleshooting HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor retention of the compound (elutes near the void volume) | High polarity of the analyte : this compound and its derivatives are very polar and have little retention on standard C18 columns with highly aqueous mobile phases.[14][15] | Use a polar-endcapped or polar-embedded column , such as an RP-Amide or Phenyl phase, which are designed for better retention of polar compounds.[16] Consider Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for highly polar analytes.[15] Use an ion-pairing reagent (e.g., TFA for amines) in the mobile phase to increase retention, but be aware this can cause ion suppression in MS.[15] |
| Broad or distorted peak shapes | Secondary interactions with the stationary phase : Residual silanols on the silica backbone can interact with basic analytes. "Phase collapse" of C18 column : Occurs when using very high percentages of aqueous mobile phase, reducing retention and causing poor peak shape.[17] | Use a buffer in the mobile phase to control the pH and minimize silanol interactions.[16] Use a column designed for highly aqueous conditions (e.g., "AQ" type columns) or ensure the mobile phase contains at least 5-10% organic solvent.[17] |
| No separation between reactant and product | Similar hydrophobicity : The reactant and product may have very similar polarities, making separation on a standard C18 column difficult. | Optimize the mobile phase gradient . A shallower gradient can improve the resolution of closely eluting peaks. Try a different stationary phase . A column with a different selectivity (e.g., a Phenyl or Pentafluorophenyl (F5) phase) may provide the necessary separation.[16] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber : Pour a small amount (0.5 cm depth) of a pre-determined mobile phase (e.g., 10% Methanol in Dichloromethane) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and seal it.[18][19]
-
Prepare the TLC Plate : Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three small tick marks for spotting: "S" (Starting Material), "C" (Cospot), and "R" (Reaction Mixture).[6][19]
-
Spot the Plate :
-
Using a capillary tube, apply a small spot of a dilute solution of your starting material (this compound) onto the "S" and "C" marks.[6]
-
Take a small aliquot from your reaction vessel.[5] Apply a small spot of this mixture onto the "R" and "C" marks (spotting directly on top of the starting material for the cospot).[6]
-
-
Develop the Plate : Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[19] Allow the solvent to travel up the plate until it is about 1 cm from the top.[6]
-
Visualize and Analyze : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp if your compounds are UV-active. Alternatively, use a chemical stain. The reaction is complete when the starting material spot in the "R" lane has disappeared. The cospot helps to confirm if the product and reactant are separating.[6]
Protocol 2: Monitoring by LC-MS
-
Sample Preparation : Take a small aliquot (e.g., 5 µL) from the reaction mixture. Dilute it significantly with the mobile phase starting condition (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). This prevents overloading the column and detector.
-
LC Method Setup :
-
Column : A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.[20]
-
Mobile Phase A : Water + 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid
-
Gradient : A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Flow Rate : 0.3 - 0.5 mL/min.[20]
-
Injection Volume : 1-5 µL.
-
-
MS Method Setup :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is typically effective for these compounds.
-
Scan Range : Set a mass range that covers the expected molecular weights of your starting material and product (e.g., m/z 300-1500).
-
-
Analysis : Inject the diluted sample. Monitor the total ion chromatogram (TIC) for the appearance of a new peak corresponding to your product. Extract the ion chromatograms for the exact masses ([M+H]⁺ or [M+Na]⁺) of your starting material and expected product to confirm their identities and monitor their relative abundance over time.
Visualizations and Workflows
General Workflow for Monitoring a CuAAC Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. microsaic.com [microsaic.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. silicycle.com [silicycle.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. reddit.com [reddit.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Developing HPLC Methods [sigmaaldrich.com]
- 17. hplc.eu [hplc.eu]
- 18. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to address incomplete Boc deprotection of Boc-NH-PEG8-propargyl
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of Boc-NH-PEG8-propargyl.
Troubleshooting Guide
Issue: Incomplete removal of the Boc protecting group.
This guide will help you troubleshoot and optimize the deprotection of this compound.
FAQs: Troubleshooting Incomplete Boc Deprotection
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, although relatively flexible in PEG8, can still pose some steric hindrance, potentially slowing down the approach of the acid to the Boc-protected amine.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]
-
Reagent Quality: Degradation of the acid (e.g., TFA) can lead to lower effective concentration and incomplete reactions.
Q2: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material (Boc-protected) and the appearance of the product (deprotected amine). The deprotected amine is more polar and will typically have a lower Rf value than the starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any potential side products.[1][3]
Q3: What are common side reactions during the Boc deprotection of propargylamines, and how can they be minimized?
A potential side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage of the Boc group.[4][5] While the propargyl group itself is not highly nucleophilic, other functional groups in more complex molecules could be susceptible. To minimize this, scavengers like triisopropylsilane (TIS) can be added to the reaction mixture to trap the tert-butyl cations.[1]
Q4: I'm still observing incomplete deprotection after optimizing the reaction time and temperature. What else can I try?
If optimization of time and temperature is insufficient, consider the following:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, you can move from a 20% TFA solution to a 50% TFA solution.[1]
-
Consider a Stronger Acid System: For particularly stubborn deprotections, a stronger acid system such as 4M HCl in 1,4-dioxane can be employed.[1]
-
Alternative Deprotection Methods: In some cases, acid-labile functional groups elsewhere in the molecule may necessitate avoiding strong acids. Alternative methods include:
-
Thermal Deprotection: Heating the Boc-protected compound can induce cleavage of the Boc group.[6][7][8]
-
Mild Lewis Acids: Reagents like zinc bromide (ZnBr₂) can be used for deprotection under milder conditions, though reaction times may be longer.[9]
-
Oxalyl Chloride in Methanol: This system offers a mild method for deprotection at room temperature.[10]
-
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection. Note that optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Trifluoroacetic Acid (TFA) Method | 4M HCl in 1,4-Dioxane Method |
| Reagent Concentration | 20-50% (v/v) TFA in DCM[1][2] | 4M HCl[1] |
| Solvent | Dichloromethane (DCM)[1][2] | 1,4-Dioxane[1] |
| Temperature | 0°C to Room Temperature[1] | Room Temperature[11] |
| Reaction Time | 30 minutes - 2 hours[1][2] | 1 - 4 hours[11] |
| Typical Scavengers | Triisopropylsilane (TIS) (2.5-5% v/v)[1] | Not typically required |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc protecting group from this compound using TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]
-
If your molecule contains other acid-sensitive or nucleophilic groups, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol provides an alternative for substrates that may be sensitive to TFA or for cases where TFA fails to provide complete deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[11]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[11]
-
Upon completion, the product often precipitates as the hydrochloride salt.[11]
-
The solid product can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[11]
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound using TFA.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Boc-NH-PEG8-propargyl Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of molecules is paramount to ensuring therapeutic efficacy and safety. This is particularly true for complex molecules like Proteolysis Targeting Chimeras (PROTACs), where subtle structural variations can significantly impact biological activity. The Boc-NH-PEG8-propargyl moiety is a commonly employed linker in the synthesis of PROTACs, bridging a target protein binder and an E3 ligase ligand.[1][2] Its polyethylene glycol (PEG) component enhances solubility and optimizes the spatial orientation of the bifunctional molecule.[3][4] Mass spectrometry (MS) is an indispensable tool for the structural verification and purity assessment of these conjugates.[5]
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound conjugates, discusses alternative analytical methods, and presents a detailed experimental protocol for their analysis.
Comparison of Mass Spectrometry Techniques
The two most common ionization techniques for the analysis of PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Principle | Soft ionization technique that generates gaseous ions from a liquid solution. | Soft ionization technique where a laser strikes a matrix mixed with the analyte, causing desorption and ionization. |
| Sample Type | Well-suited for molecules in solution, readily coupled with liquid chromatography (LC). | Primarily for solid, crystalline samples. |
| Ionization | Produces multiply charged ions, which can complicate spectra for polydisperse samples. | Typically produces singly charged ions, leading to simpler spectra.[6] |
| Mass Analyzer | Commonly coupled with quadrupole, ion trap, time-of-flight (TOF), or Orbitrap analyzers. | Almost exclusively coupled with TOF analyzers. |
| Resolution | High resolution can be achieved, allowing for accurate mass determination. | Generally provides high mass accuracy, especially with a reflectron.[6] |
| Fragmentation | Collision-induced dissociation (CID) can be readily performed for structural elucidation (MS/MS). | In-source decay (ISD) or post-source decay (PSD) can provide fragmentation information.[6] |
| Advantages for PEG Conjugates | Excellent for analyzing complex mixtures when coupled with LC, providing separation prior to detection. Amenable to online analysis. | Less susceptible to ion suppression from salts and buffers. Simpler spectra for heterogeneous PEG samples. |
| Disadvantages for PEG Conjugates | The presence of multiple charge states can complicate spectral interpretation.[7] | Can be challenging to find the optimal matrix for small, polar molecules. May not be suitable for online coupling with LC. |
Considerations for this compound Conjugates:
For a discrete PEG linker like this compound, both ESI-MS and MALDI-TOF MS can be effectively utilized. ESI-MS coupled with liquid chromatography (LC-MS) is particularly powerful for in-process monitoring and final product analysis, as it allows for the separation of the desired conjugate from starting materials and byproducts. The fragmentation capabilities of tandem MS (MS/MS) in an ESI-based system are invaluable for confirming the connectivity of the warhead, linker, and E3 ligase ligand.
MALDI-TOF MS is an excellent technique for rapid, high-throughput screening and for obtaining a quick assessment of the molecular weight and purity of the final conjugate. Its tendency to produce singly charged ions simplifies the spectrum, making it straightforward to identify the molecular ion peak.
Comparison with Alternative Analytical Techniques
While mass spectrometry is the gold standard for molecular weight determination and structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations | | :--- | :--- | :--- | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and stereochemistry. | Provides unambiguous structural confirmation. | Lower sensitivity compared to MS, requires larger sample amounts, and can be complex for large molecules. | | High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of isomers. | High resolving power, quantitative, and can be coupled with various detectors (UV, fluorescence). | Does not provide molecular weight information directly. | | Size-Exclusion Chromatography (SEC) | Information on hydrodynamic volume and potential aggregation. | Useful for assessing the size and homogeneity of conjugates. | Limited resolution for molecules with similar sizes. |
Experimental Protocol: LC-MS Analysis of a this compound Conjugate
This protocol outlines a general procedure for the analysis of a purified this compound conjugate using a standard ESI-quadrupole-time-of-flight (Q-TOF) mass spectrometer.
1. Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate. The gradient should be optimized based on the hydrophobicity of the specific conjugate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Mass Range: A range of m/z 100-2000 is a good starting point and can be adjusted based on the expected mass of the conjugate.
-
Acquisition Mode: Full scan MS and targeted MS/MS. For MS/MS, the precursor ion corresponding to the protonated molecule [M+H]+ should be selected for fragmentation.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
4. Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the peak corresponding to the conjugate in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and identify the molecular ion.
-
Analyze the fragmentation pattern from the MS/MS data to confirm the structure of the conjugate. Common fragmentation patterns for PEG linkers involve the neutral loss of ethylene glycol units (44 Da).[8][9]
Visualizations
Caption: Experimental workflow for the LC-MS analysis of a this compound conjugate.
Caption: Logical relationship of the components of a PROTAC molecule.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. amsbio.com [amsbio.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enovatia.com [enovatia.com]
- 8. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sequential dissociation of protonated polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Boc-NH-PEG8-propargyl and Other PEG Linkers
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker plays a pivotal role in determining the efficacy and drug-like properties of the final molecule. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design. This guide provides an objective comparison of Boc-NH-PEG8-propargyl with other PEG linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.
The fundamental role of a linker in a PROTAC is to connect a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This ternary complex formation is the crucial first step in the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, flexibility, and chemical composition of the linker are critical determinants of a PROTAC's success.[1][2]
PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design, including increased hydrophilicity, which can improve solubility and cell permeability.[1][3] The this compound linker is a specific type of PEG linker that provides an eight-unit PEG chain with a Boc-protected amine on one end and a propargyl group on the other, allowing for versatile and modular synthesis of PROTACs.
The Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The optimal length of a PEG linker is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can result in reduced degradation efficiency.[1] The following tables summarize quantitative data from various studies comparing the performance of PROTACs with different PEG linker lengths.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PEG2 | 120 | 75 |
| PEG4 | 30 | >95 |
| PEG6 | 85 | 90 |
| PEG8 | 150 | 80 |
| PEG12 | 450 | 60 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4]
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The PROTACs utilized an ERα ligand connected to a VHL E3 ligase ligand with linkers of varying atom chain lengths.
| Linker Length (atoms) | % ERα Degradation at 10 µM |
| 12 | ~50 |
| 16 | ~80 |
| 20 | ~60 |
Case Study 3: Hypothetical "Protein X"-Targeting PROTACs
This hypothetical case study illustrates the typical bell-shaped curve observed in linker optimization studies, where a PEG8 linker demonstrates optimal activity.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 (starting point) | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
Physicochemical and Pharmacokinetic Properties
Beyond degradation efficiency, the linker significantly influences the drug-like properties of a PROTAC, such as cell permeability and pharmacokinetic (PK) profile.
| PROTAC (BRD4 Target) | Linker | Apparent Permeability (Papp, 10⁻⁶ cm/s) [c] | Oral Bioavailability (%) |
| PROTAC-A | PEG2 | 1.2 | 15 |
| PROTAC-B | PEG4 | 2.5 | 35 |
| PROTAC-C | PEG8 | 1.8 | 20 |
| PROTAC-D | PEG12 | 0.9 | <10 |
Data Footnotes: [c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of the PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[5]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
4. SDS-PAGE and Transfer:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.[2]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[5]
6. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the protein bands using densitometry software. Normalize the POI band intensity to the loading control.[5]
Cell Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
This assay measures passive diffusion across an artificial membrane.
-
A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid layer.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient (Papp).[6][7]
2. Caco-2 Permeability Assay:
-
This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
-
The transport of the PROTAC is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[6][8]
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act of Bioconjugation: A Comparative Guide to PEG Chain Lengths vs. Boc-NH-PEG8-propargyl
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, profoundly influencing their therapeutic efficacy. This guide provides an objective comparison of the performance of different PEG chain lengths against the specific linker, Boc-NH-PEG8-propargyl, supported by experimental data.
The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By increasing the hydrodynamic radius of a molecule, PEGylation can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life. However, this "stealth" effect is a double-edged sword, as the length and nature of the PEG chain can also sterically hinder the molecule's interaction with its target, potentially diminishing its biological activity.
This compound is a discrete PEG linker that has gained prominence in the construction of Proteolysis Targeting Chimeras (PROTACs). Its defining features are an eight-unit PEG chain that provides a balance of hydrophilicity and flexibility, a Boc-protected amine for controlled, stepwise synthesis, and a terminal propargyl group for highly efficient and specific conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
This guide will delve into the comparative efficacy of various PEG chain lengths and this compound, focusing on key performance indicators such as in vitro potency, cellular permeability, and pharmacokinetic parameters.
Quantitative Data Presentation: A Comparative Overview
The selection of an optimal PEG linker is a trade-off between competing factors. The following tables summarize quantitative data from various studies to illustrate the impact of PEG chain length on the performance of bioconjugates, particularly PROTACs and antibody-drug conjugates (ADCs). While direct head-to-head comparisons including this compound are limited, the data presented for PEG8 linkers in similar contexts provides valuable insights.
Table 1: In Vitro Degradation of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | 3 PEG units | 55 | 85 |
| PROTAC-PEG4 | 4 PEG units | 20 | 95 |
| PROTAC-PEG5 | 5 PEG units | 15 | >98 |
| PROTAC-PEG6 | 6 PEG units | 30 | 92 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax: Maximum percentage of target protein degradation.
-
Data synthesized from studies on BRD4-targeting PROTACs composed of the JQ1 inhibitor and a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2]
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.2 | 25 |
| PEG5 | 1.5 | 30 |
-
Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion.
-
This data illustrates the general trend of improved permeability and bioavailability with moderately increased PEG chain length in this specific molecular context.[2]
Table 3: Impact of PEG Chain Length on In Vitro Cytotoxicity and In Vivo Half-Life of a Miniaturized ADC
| Conjugate | PEG Insertion | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | Half-Life Extension (fold change vs. no PEG) |
| HM | None | 1 | 1 |
| HP4KM | 4 kDa PEG | 4.5 | 2.5 |
| HP10KM | 10 kDa PEG | 22 | 11.2 |
-
This data highlights the trade-off between cytotoxicity and pharmacokinetic stability with increasing PEG chain length.[3][4]
Inference for this compound:
Based on the trends observed, a PROTAC constructed with a this compound linker would be expected to exhibit potent degradation efficacy, likely with a DC50 in the low nanomolar range, and good cell permeability. The PEG8 length often represents a "sweet spot," providing sufficient flexibility for optimal ternary complex formation without the excessive conformational entropy that can be associated with much longer linkers.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates with different PEG linkers.
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the general steps for conjugating an azide-functionalized E3 ligase ligand to a target protein ligand functionalized with this compound.
-
Deprotection of this compound:
-
Dissolve the this compound-functionalized target ligand in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the deprotected propargyl-functionalized target ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Add a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and reduce cytotoxicity.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Purify the resulting PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed the target cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 and Dmax values from the dose-response curves.[1]
-
Protocol 3: In Vivo Antitumor Efficacy Study of an ADC
This protocol describes a general workflow for evaluating the in vivo efficacy of an antibody-drug conjugate (ADC) with a specific PEG linker in a tumor xenograft model.
-
Animal Model:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the ADC intravenously at various doses and schedules. The control group receives a vehicle control.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Excise the tumors for further analysis (e.g., histology, target protein levels).
-
Compare the tumor growth inhibition between the treatment and control groups to determine the in vivo efficacy.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PEG linker efficacy.
Conclusion
The selection of an appropriate PEG linker is a critical optimization step in the development of potent and effective bioconjugates. While longer PEG chains can significantly enhance pharmacokinetic properties such as circulation half-life, this often comes at the cost of reduced in vitro potency due to steric hindrance. Conversely, shorter linkers may preserve or even enhance biological activity but may result in rapid clearance and reduced in vivo efficacy.
This compound, with its discrete eight-unit PEG chain, offers a compelling balance of these properties. It provides sufficient hydrophilicity and flexibility to improve the solubility and permeability of the resulting conjugate, while its defined length is often optimal for facilitating the productive protein-protein interactions required for the mechanism of action of complex molecules like PROTACs. The presence of the propargyl group allows for a highly specific and efficient "click" conjugation, which is a significant advantage in the synthesis of well-defined bioconjugates.
Ultimately, the optimal PEG chain length is highly dependent on the specific application, the nature of the conjugated molecule, and its biological target. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the rational design and evaluation of next-generation PEGylated therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Linkers: DBCO vs. Boc-NH-PEG8-propargyl for Copper-Free Applications
For Immediate Publication
[City, State] – December 13, 2025 – In the rapidly evolving fields of drug development, diagnostics, and chemical biology, the ability to covalently link molecules with precision and stability is paramount. Copper-free click chemistry has emerged as a leading strategy for bioconjugation, particularly within living systems where the cytotoxicity of copper catalysts is a concern. This guide provides a comprehensive comparison between two popular linker classes used in azide-alkyne cycloaddition reactions: the strained dibenzocyclooctyne (DBCO) linkers, designed for copper-free chemistry, and the terminal alkyne Boc-NH-PEG8-propargyl linker, traditionally used in copper-catalyzed reactions.
This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of linker for their specific bioconjugation needs.
Introduction to the Linkers and Reaction Mechanisms
The core difference between these two linkers lies in their reactive alkyne groups and the corresponding mechanism for cycloaddition with an azide.
DBCO (Dibenzocyclooctyne) Linkers: DBCO linkers are the cornerstone of copper-free click chemistry. They feature a cyclooctyne ring fused to two benzene rings. This structure imparts significant ring strain, which is the driving force for a reaction with azides without the need for a catalyst. This process is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[]
This compound: This linker is a versatile building block featuring three key components:
-
Boc-protected amine: A tert-butyloxycarbonyl group protects a primary amine, allowing for a two-step, sequential conjugation strategy. The Boc group can be removed under mild acidic conditions to reveal the amine for a subsequent reaction.[4][5]
-
PEG8 spacer: An eight-unit polyethylene glycol chain enhances hydrophilicity, improves solubility in aqueous buffers, and provides spatial separation between the conjugated molecules.[6]
-
Propargyl group: This is a terminal alkyne. For this group to react efficiently with an azide, it typically requires a copper(I) catalyst in a reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] While a thermal, uncatalyzed reaction is possible, it is extremely slow under physiological conditions, making it generally unsuitable for bioconjugation.
The fundamental distinction for the purpose of this guide is that DBCO is designed for copper-free reactions, whereas the propargyl group is not.
Figure 1. Reaction pathways for DBCO and Propargyl linkers with azides.
Performance Comparison: Reactivity, Stability, and Efficiency
The choice of linker significantly impacts the outcome of a bioconjugation experiment. The following tables summarize the key performance differences in the context of copper-free applications.
Quantitative Data: Reaction Kinetics
A critical differentiator in a copper-free context is the reaction speed. DBCO's strained ring allows for rapid kinetics under physiological conditions, while the uncatalyzed reaction of a terminal alkyne like propargyl is orders of magnitude slower.
| Linker Type | Reaction Mechanism | Catalyst | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Typical Reaction Time |
| DBCO | SPAAC | None (Strain-Promoted) | ~ 0.1 - 1.0[8] | 1 - 12 hours[7][9] |
| Propargyl | Thermal Cycloaddition | None | Extremely Low (~10⁻⁷ - 10⁻⁸) | Days to Weeks (Not practical) |
| Propargyl | CuAAC | Copper (I) | 1 - 100+[10] | < 1 hour to several hours[11] |
Table 1. Comparative reaction kinetics. The data clearly shows that for a copper-free reaction, DBCO is the only viable option for efficient conjugation. The propargyl linker's high performance is entirely dependent on the use of a copper catalyst.
Qualitative Data: Stability and Side Reactions
The stability of the linker before conjugation and the potential for side reactions are crucial considerations.
| Feature | DBCO Linkers | This compound |
| Pre-conjugation Stability | Can lose reactivity over time in aqueous solutions.[12][13] Some DBCO derivatives are unstable to strong acids (e.g., TFA).[14] | The terminal alkyne is highly stable under a wide range of chemical conditions, including those used for peptide synthesis and purification.[15] |
| Potential Side Reactions | Can react with thiols (e.g., cysteine residues, glutathione), which can be a concern in certain biological applications.[16] | In CuAAC, the copper catalyst can promote alkyne homo-coupling (dimerization) and may lead to oxidative damage to biomolecules if not properly managed with ligands and reducing agents.[17][18] |
| Bioorthogonality | Excellent for copper-free SPAAC. The reaction is highly specific to azides in living systems.[6] | The propargyl/azide pair is bioorthogonal, but the required copper catalyst for CuAAC is cytotoxic, limiting its use in live cells.[6][7] |
| Versatility | Primarily used for direct, one-step copper-free ligations. Available with various functional groups (NHS ester, maleimide, etc.).[19] | The Boc-protected amine allows for multi-step, sequential conjugations, adding a layer of synthetic flexibility.[4] |
Table 2. Comparison of stability, side reactions, and versatility.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for conjugating a protein with each type of linker.
Protocol 1: Copper-Free Conjugation of an Azide-Protein with a DBCO-NHS Ester
This protocol describes a two-step process: first, functionalizing a molecule (e.g., a small molecule drug or fluorescent dye) with a DBCO group via an NHS ester, and then reacting the DBCO-molecule with a protein that has been metabolically or chemically functionalized with an azide group.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 5. Boc-NH-PEG8-NH2 | CAS:1052207-59-6 | Biopharma PEG [biochempeg.com]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. glenresearch.com [glenresearch.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. interchim.fr [interchim.fr]
- 10. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
A Comparative Guide to HPLC Methods for Purity Assessment of Boc-NH-PEG8-propargyl
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents like Boc-NH-PEG8-propargyl is critical for the success and reproducibility of subsequent applications in bioconjugation, proteomics, and drug delivery. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this heterobifunctional linker, supported by experimental protocols and data extrapolated from the analysis of structurally similar compounds.
Comparison of Key HPLC Methodologies
The unique structure of this compound, which combines a hydrophobic Boc group, a polar polyethylene glycol (PEG) chain, and a reactive propargyl group, presents specific challenges for chromatographic separation. The primary analytical techniques considered are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), each offering distinct advantages for the separation of the target molecule from potential impurities.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase. | Separation is based on the partitioning of analytes between a polar stationary phase and a mobile phase with a high organic solvent concentration. |
| Stationary Phase | Typically C18 or C8 bonded silica. | Polar materials such as silica, amide, or diol bonded phases.[1] |
| Mobile Phase | A polar mobile phase, typically a mixture of water and acetonitrile or methanol, with a gradient of increasing organic solvent. | A mobile phase with a high concentration of organic solvent (e.g., >70% acetonitrile) and a small amount of aqueous buffer.[2] |
| Elution Order | More hydrophobic compounds are retained longer. | More polar compounds are retained longer.[3] |
| Advantages for this compound | - Good retention of the Boc-protected compound due to the hydrophobic t-Boc group.- High resolution for separating oligomers of different PEG chain lengths and other non-polar impurities.[4] | - Strong retention of highly polar impurities that are not well-retained by RP-HPLC.[5]- Enhanced sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[2] |
| Disadvantages for this compound | - Poor retention of very polar impurities, such as de-Boc'd species or unreacted PEG starting materials. | - Can be sensitive to the water content of the mobile phase, potentially leading to longer equilibration times.[6]- Method development can be more complex than for RP-HPLC. |
Detector Selection: Overcoming the Lack of a Strong Chromophore
A significant challenge in the HPLC analysis of PEGylated compounds is the absence of a strong UV-absorbing chromophore in the PEG chain.[7][8] While the Boc group provides some UV absorbance, for sensitive and accurate quantification of all components, alternative detection methods are often superior.
| Detector | Principle | Advantages for this compound | Disadvantages |
| UV-Vis | Measures the absorbance of UV-Vis light by the analyte. | - Widely available.- The Boc group allows for detection, albeit with moderate sensitivity.[4] | - Low sensitivity for the PEG chain and impurities lacking a chromophore.- Not ideal for gradient elution with solvents that absorb at the detection wavelength. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. | - Universal detector for non-volatile compounds, independent of optical properties.[7][8]- Compatible with gradient elution.[9] | - Response is not directly proportional to mass, requiring calibration curves for quantification. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but after nebulization and drying, particles are charged and the total charge is measured. | - Universal detection with a more uniform response for different analytes compared to ELSD. | - Also requires calibration for precise quantification. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | - Provides molecular weight information for peak identification, which is invaluable for characterizing impurities.[4]- High sensitivity and specificity. | - Higher cost and complexity. |
Experimental Protocols
Below are detailed starting protocols for RP-HPLC and HILIC methods for the analysis of this compound. These should be considered as starting points for method development and optimization.
Protocol 1: Reversed-Phase HPLC with ELSD
This method is well-suited for the routine purity assessment of the final product.
-
Instrumentation and Materials:
-
HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
This compound sample.
-
High-purity water and acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Protocol 2: HILIC with MS Detection
This method is particularly useful for identifying and quantifying polar impurities.
-
Instrumentation and Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer).
-
HILIC column (e.g., Amide or Silica, 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound sample.
-
High-purity water and acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in 90:10 Acetonitrile:Water.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Settings: Electrospray Ionization (ESI) in positive mode, scan range m/z 100-1000.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 5 95 15 40 60 20 40 60 21 5 95 | 25 | 5 | 95 |
-
Data Presentation and Interpretation
The purity of the this compound sample is calculated based on the relative peak areas in the chromatogram.
Purity (%) = (Peak Area of Main Component / Total Peak Area of All Components) x 100
Potential Impurities to Monitor:
-
De-Boc'd Species: The loss of the Boc protecting group results in a more polar compound that will elute earlier in RP-HPLC and later in HILIC.
-
PEG Oligomers of Different Lengths: The starting PEG material may not be perfectly monodisperse. Shorter PEG chain analogs will be less retained in RP-HPLC, while longer chains will be more retained.
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted PEG-amine or propargylating agent may be present.
-
Byproducts of Propargylation: Side reactions during the propargylation step can lead to impurities.[10]
Visualization of Workflows and Logic
Caption: Workflow for HPLC Purity Analysis.
Caption: HPLC Method Selection Logic.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to In Vitro Assays for Validating PROTACs Constructed with Boc-NH-PEG8-propargyl Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays crucial for validating the function of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Boc-NH-PEG8-propargyl linker. We will explore how this specific linker, and PEG linkers in general, influence key performance metrics, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of a ligand that binds the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.[1] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]
Polyethylene glycol (PEG) linkers, such as those derived from this compound, are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2] The propargyl group in this compound allows for efficient "click chemistry" conjugation to an azide-modified ligand, streamlining the synthesis of PROTAC libraries.[][4] The 8-unit PEG chain provides a significant degree of flexibility and length, which can be advantageous for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[5]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The half-maximal degradation concentration, representing the potency of the PROTAC. A lower DC50 value indicates higher potency.[6]
-
Dmax: The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC.[6]
Systematic studies have demonstrated that the length of the PEG linker can profoundly impact DC50 and Dmax values. The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[5]
Below are tables summarizing quantitative data from various studies comparing the performance of PROTACs with different PEG linker lengths. While direct comparative data for the this compound linker is not available in a head-to-head study, the data for other PEG linkers provide a strong indication of the importance of linker length optimization.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [6]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 |
Data from a study on BRD4-targeting PROTACs using the VHL E3 ligase in MV4-11 cells.
Table 2: In Vitro Degradation of BTK by PROTACs with Different Linker Lengths [5]
| Target Protein | E3 Ligase | Linker Length | Observation |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units vs. < 4 PEG units | PROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK. |
Table 3: Degradation of Cereblon by a Homo-PROTAC [5]
| Target Protein | E3 Ligase | Optimal Linker Length |
| Cereblon (CRBN) | Cereblon (CRBN) | 8-atom PEG linker |
These data clearly illustrate that a systematic approach to varying linker length is crucial for identifying the optimal PROTAC candidate for a given target. An 8-unit PEG linker, as in this compound, may offer advantages in scenarios requiring a longer and more flexible linker to achieve a productive ternary complex.[5]
Key In Vitro Assays for PROTAC Functional Validation
A series of in vitro assays are essential to validate the mechanism of action and efficacy of a newly synthesized PROTAC.
Target Protein Degradation Assays
The most fundamental assay is to measure the reduction in the levels of the target protein.
-
Western Blotting: This is the gold-standard method for quantifying the degradation of a target protein.[7] Cells are treated with varying concentrations of the PROTAC, and the cell lysates are then subjected to SDS-PAGE and immunoblotting with an antibody specific to the target protein. A loading control (e.g., GAPDH or β-actin) is used to normalize the results. From this data, DC50 and Dmax values can be calculated.[6]
Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for protein degradation. Several biophysical techniques can be used to measure this interaction:
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is well-suited for high-throughput screening and can quantify the formation of the ternary complex in solution.
-
NanoBRET™ Assay: This is a live-cell proximity-based assay that can monitor the formation of the ternary complex in a physiological context.
Ubiquitination Assays
These assays directly confirm that the PROTAC is inducing the ubiquitination of the target protein, a key step in the degradation pathway.[7]
-
In Vitro Ubiquitination Assay: This assay is performed in a reconstituted system containing purified E1, E2, and E3 enzymes, ubiquitin, ATP, the target protein, and the PROTAC. The ubiquitinated target protein can then be detected by Western blotting.
-
Immunoprecipitation-Western Blotting: The target protein is immunoprecipitated from cell lysates, and the immunoprecipitate is then probed with an anti-ubiquitin antibody to detect polyubiquitination.[7]
Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control. Calculate the percentage of degradation relative to the vehicle control.[6]
Visualizing the PROTAC Workflow and Signaling Pathway
PROTAC Mechanism of Action
Caption: The PROTAC induces the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Validation
References
Assessing Protein Degradation Efficiency: A Comparative Guide to PROTACs Utilizing Boc-NH-PEG8-propargyl Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Alternative Degradation Technologies, Supported by Experimental Data.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The choice of linker connecting the target-binding ligand and the E3 ligase-recruiting element is a critical determinant of a PROTAC's success. This guide provides a comprehensive assessment of PROTACs constructed with the Boc-NH-PEG8-propargyl linker, comparing their degradation efficiency with alternatives and detailing the experimental protocols necessary for their evaluation.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] Its length, flexibility, and chemical composition are critical parameters that dictate the potency and efficacy of the degrader.[2] The this compound linker, a polyethylene glycol (PEG)-based linker, offers hydrophilicity and flexibility, which can enhance the solubility and permeability of the PROTAC molecule.[3][4]
Comparative Analysis of Linker Performance in PROTACs
The degradation efficiency of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][5] The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures impact these metrics for specific protein targets. While direct data for the this compound linker is often embedded within broader studies on linker optimization, the provided data for PEG8 and similarly flexible linkers serves as a strong proxy for its expected performance.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG-based (Flexible) | Pomalidomide (CRBN) | JQ1 | < 0.5 µM (for 4-5 PEG units) | > 90 | H661 | [6] |
| Alkyl (Flexible) | VHL Ligand | JQ1-derivative | ~25-125 | > 90 | 22RV1 | [6] |
| Rigid (Piperazine-based) | VHL Ligand | JQ1 | Not specified | Not specified | Not specified | [7] |
Note: Data for PEG-based linkers often shows a dependency on the number of PEG units, with optimal lengths varying for different target-ligase pairs.[6][8]
Table 2: Comparative Degradation Efficiency of BCR-ABL-Targeting PROTACs
| Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG-based (Flexible) | VHL Ligand | GNF-5 | Not specified | > 80 | K562 | [9] |
| Alkyl (Flexible) | VHL Ligand | Dasatinib | ~10 | > 90 | K562 | Not specified |
| Linker-free | Amino Acid | Brigatinib | ~100 | > 90 | H3122 | [10] |
Note: The development of linker-free PROTACs represents an emerging alternative strategy.[10]
Visualizing the PROTAC Mechanism and Experimental Workflow
To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation and its assessment, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC efficiency.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficiency relies on robust and well-defined experimental protocols. The following provides a detailed methodology for the key experiment cited: Western Blotting for Protein Degradation.
Protocol: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the reduction of a target protein in cells following treatment with a PROTAC.[5][11]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[11]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands to quantify the relative protein levels compared to the vehicle control. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
Determination of DC50 and Dmax
-
DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC that results in a 50% reduction of the target protein level.[5] This is determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved across the tested concentration range.[5]
Conclusion
The this compound linker represents a versatile and effective tool in the design of PROTACs, offering favorable physicochemical properties that can contribute to potent protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. As demonstrated by the comparative data, systematic evaluation of different linker types—including flexible PEG chains, more rigid structures, and even linker-free approaches—is crucial for the development of highly effective and selective protein degraders. The experimental protocols detailed herein provide a robust framework for researchers to accurately assess and compare the degradation efficiency of their novel PROTAC molecules, thereby accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
NMR spectroscopy for structural confirmation of Boc-NH-PEG8-propargyl products
A Researcher's Guide to NMR Structural Confirmation of Boc-NH-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals: Ensuring the structural integrity of PEG linkers is a critical step in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comparative framework for using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure of this compound, a commonly used heterobifunctional linker.
Nuclear Magnetic Resonance (NMR) is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] For PEGylated molecules, NMR is essential for confirming the identity of the end-groups, determining the degree of modification, and ensuring the overall purity of the sample.[1][2] This guide compares the expected ¹H NMR spectral data of this compound with potential alternatives and impurities, offering a clear protocol for structural confirmation.
¹H NMR Spectral Analysis of this compound
The structure of this compound contains several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. The correct assignment of these signals is key to confirming the structure.
A typical ¹H NMR spectrum of this compound will exhibit four key regions corresponding to the tert-Butyloxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG) backbone, the propargyl functional group, and the carbamate proton (NH).
Comparative Data of ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and proton integration for each key functional group in this compound. Data is benchmarked against a common alternative, a shorter PEG linker (Boc-NH-PEG4-propargyl), to highlight spectral differences.
| Molecular Fragment | This compound (Expected δ, Multiplicity, Integration) | Boc-NH-PEG4-propargyl (Expected δ, Multiplicity, Integration) | Structural Significance & Notes |
| Boc Group (CH₃)₃C- | δ ≈ 1.44 ppm (singlet, 9H) | δ ≈ 1.44 ppm (singlet, 9H) | A sharp singlet integrating to 9 protons is a definitive marker for the Boc group.[3] Its presence confirms the amine is correctly protected. |
| Terminal Alkyne -C≡CH | δ ≈ 2.45 ppm (triplet, 1H) | δ ≈ 2.45 ppm (triplet, 1H) | This signal, typically a triplet due to coupling with the adjacent CH₂, confirms the presence of the terminal alkyne, which is crucial for click chemistry reactions.[4][5][6][7] |
| PEG Backbone -O-(CH₂CH₂)₈-O- | δ ≈ 3.55 - 3.70 ppm (multiplet, 32H) | δ ≈ 3.55 - 3.70 ppm (multiplet, 16H) | This is the most intense region of the spectrum. The key differentiator is the integration value, which directly corresponds to the number of PEG repeats. |
| Propargyl Methylene -O-CH₂-C≡CH | δ ≈ 4.20 ppm (doublet, 2H) | δ ≈ 4.20 ppm (doublet, 2H) | A doublet coupled to the terminal alkyne proton. Its presence and 2H integration confirm the propargyl ether linkage. |
| Carbamate Proton -NH-COO- | δ ≈ 5.15 ppm (broad singlet/triplet, 1H) | δ ≈ 5.15 ppm (broad singlet/triplet, 1H) | The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature.[8][9][10] It may appear as a broad signal. |
Comparison Note: The primary difference between the ¹H NMR spectra of this compound and its PEG4 analogue is the integration of the large PEG backbone signal (~3.6 ppm). For the PEG8 linker, this signal should integrate to 32 protons, whereas for a PEG4 linker, it would integrate to 16 protons. This quantitative difference is the most reliable way to confirm the length of the PEG chain.
Visualizing the NMR Workflow and Data Interpretation
To ensure accurate and reproducible results, a standardized workflow is essential. The process begins with careful sample preparation and concludes with the final structural assignment based on spectral data.
Caption: Workflow for NMR-based structural confirmation of PEG linkers.
The logical process of assigning the observed signals to the molecular structure is illustrated below. Each part of the molecule is linked to its expected signal characteristics in the ¹H NMR spectrum.
Caption: Correlation of molecular fragments to their ¹H NMR signals.
Detailed Experimental Protocol
This protocol outlines the standard procedure for preparing and analyzing a sample of this compound using a 400 MHz NMR spectrometer.
1. Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric pipette or gas-tight syringe
-
Vortex mixer
-
400 MHz NMR Spectrometer
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently vortex the sample until it is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically ~4-5 cm).
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): ~20 ppm
-
4. Data Processing and Analysis:
-
Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID).
-
Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm.
-
Integrate all signals, setting the integration of the Boc group's singlet at ~1.44 ppm to 9.00 as the reference.
-
Compare the chemical shifts, multiplicities, and integrations of the remaining signals to the expected values in the table above to confirm the structure. Pay close attention to the integration of the PEG backbone signal to verify the chain length.
References
- 1. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Shifts: Proton [orgchemboulder.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Guide to the Functional Characterization of Biomolecules Modified with Boc-NH-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biomolecules with polyethylene glycol (PEG) linkers is a cornerstone of modern therapeutic and diagnostic development. Among the diverse array of available linkers, Boc-NH-PEG8-propargyl has emerged as a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive comparison of biomolecules modified with this linker against relevant alternatives, supported by experimental data and detailed protocols.
The Role of the Linker in Bioconjugate Performance
The linker in a bioconjugate is not merely a spacer but a critical determinant of the molecule's overall performance. Its length, flexibility, and chemical properties can significantly influence the solubility, stability, pharmacokinetics, and efficacy of the final product.[2][3] PEG linkers, in particular, are prized for their ability to improve the water solubility of hydrophobic molecules and enhance their biocompatibility.[4]
The this compound linker features a Boc-protected amine, a discrete PEG8 chain, and a terminal propargyl group. The propargyl group is specifically designed for "click chemistry," a highly efficient and specific conjugation method.[5][6]
Comparative Performance Analysis: The Importance of Linker Length
The length of the PEG chain is a crucial parameter to optimize for each specific application. While direct comparative data for this compound across a wide range of biomolecules is limited in publicly available literature, extensive research on PROTACs provides a compelling case study on the impact of PEG linker length.
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4] The linker's role is to bridge the target-binding molecule and the E3 ligase-recruiting ligand, and its length is pivotal for the formation of a stable and productive ternary complex.[2][7]
Table 1: Comparative in vitro Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PEG2 | 10 | 90 |
| PEG4 | 5 | >95 |
| PEG6 | 25 | 85 |
| PEG8 | 50 | 70 |
| PEG12 | >100 | <50 |
Data is representative and compiled from studies on BRD4-targeting PROTACs.[2]
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2] [b] Dmax: The maximum percentage of target protein degradation achieved.As the data in Table 1 illustrates, there is an optimal linker length for maximizing the degradation efficiency of the target protein, BRD4. In this specific context, a PEG4 linker provides the best balance of potency and efficacy.[2] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long might lead to an unstable complex.[7] This highlights the critical need for empirical optimization of the linker length for each target and application.
Alternative Linker Technologies
While PEG linkers are widely used, concerns about potential immunogenicity and non-biodegradability have led to the exploration of alternatives.[8][9]
Table 2: Comparison of PEG Linkers with Alternative Technologies
| Linker Type | Advantages | Disadvantages | Key Applications |
| PEG Linkers | - Improved solubility and stability[10]- Reduced immunogenicity[3]- Tunable lengths[3] | - Potential for immunogenicity (anti-PEG antibodies)[9]- Non-biodegradable[8] | Antibody-Drug Conjugates (ADCs), PROTACs, PEGylated proteins[4][10] |
| Alkyl Chains | - Synthetically accessible- Chemically stable | - Hydrophobic, may decrease solubility[4] | PROTACs, small molecule conjugates[4] |
| Polypeptide Linkers | - Biodegradable- Tunable sequence for cleavability | - More complex synthesis | ADCs[8] |
| Polysarcosine (PSar) | - Biodegradable- Non-immunogenic- Hydrophilic | - Less established than PEG | ADCs, polymer-drug conjugates[8] |
Experimental Protocols
The functional characterization of biomolecules modified with this compound involves several key experimental stages: bioconjugation, purification, and functional assessment.
Protocol 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a propargyl-modified biomolecule (using a linker like this compound after deprotection of the Boc group) to an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer)
-
Purification system (e.g., SEC, HPLC)
Procedure:
-
Preparation of Reactants: Dissolve the propargyl-modified biomolecule and the azide-containing molecule in a suitable solvent.
-
Preparation of Catalyst: Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Reaction: Add the CuSO4 and sodium ascorbate to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) to remove unreacted molecules and catalyst.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control.
Visualizing the Workflow
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: Generalized workflow of PROTAC-mediated protein degradation.
Caption: Workflow for bioconjugation using a propargyl linker via click chemistry.
Conclusion
The selection of an appropriate linker is a critical step in the design of functional bioconjugates. This compound offers the advantages of a discrete PEG linker for improved physicochemical properties and a terminal propargyl group for highly efficient and specific "click" conjugation. As demonstrated by the extensive research on PROTACs, the length of the PEG chain must be carefully optimized for each specific application to achieve maximal efficacy. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers and drug developers to make informed decisions in the design and characterization of novel biomolecular therapeutics and diagnostics.
References
- 1. boc-nh-peg-8-propargyl — TargetMol Chemicals [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein-Polymer Conjugation—Moving Beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG8-propargyl: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of Boc-NH-PEG8-propargyl, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following protocols are based on the chemical properties of its constituent functional groups—the Boc-protecting group, the polyethylene glycol (PEG) spacer, and the terminal propargyl group—and are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance must be handled with the caution appropriate for a potentially hazardous laboratory chemical. The propargyl group, in particular, confers properties of flammability and potential reactivity that must be respected.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat must be worn to protect clothing.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory fume hood.
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a licensed chemical waste disposal contractor. This is primarily due to the hazards associated with the propargyl group.
1. Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with other hazardous substances (e.g., solvents, reactants). If contaminated, the entire mixture must be treated as hazardous waste, adhering to the disposal regulations for the most hazardous component.
-
Quantity Assessment: Evaluate the volume of waste to be disposed of.
2. Waste Collection and Storage:
-
Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The original container is ideal if it is in good condition.
-
Labeling: The label must clearly state "this compound Waste" and include the date of accumulation and any known contaminants.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be stored separately from strong oxidants, acids, and bases.[1] The storage area should be cool, well-ventilated, and away from heat or ignition sources.[1][2]
3. Disposal Route:
-
Small and Large Quantities: All quantities of this compound, whether contaminated or not, should be disposed of through a licensed chemical waste disposal contractor.[3] Arrange for collection via your institution's Environmental Health and Safety (EHS) department.
-
Spill Management: In case of a small spill, absorb the material with a non-flammable adsorbent like sand or vermiculite.[1][4] Collect the absorbed material into a sealed container for hazardous waste disposal.[1][4] For large spills, contain the area and contact your EHS office immediately.[1]
-
Prohibited Disposal:
-
Drain Disposal: Do NOT dispose of this chemical down the drain. An SDS for a similar compound, Boc-PEG8-Boc, indicates it is very toxic to aquatic life.[5]
-
Solid Waste Disposal: Do NOT dispose of this chemical as regular solid trash.
-
Data Presentation: Hazard and Disposal Summary
The following table summarizes key data based on the functional components of this compound. No specific quantitative exposure limits were found for the compound itself; therefore, data is derived from related molecules.
| Parameter | Information |
| Chemical Name | This compound |
| Primary Hazards | Based on the propargyl group: Flammable, potentially reactive.[1][2] Based on similar PEG compounds: Harmful if swallowed, very toxic to aquatic life with long-lasting effects.[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis.[1][5] |
| Personal Protective Gear | Chemical-resistant gloves, safety goggles, lab coat.[1][3] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor.[3][6] |
| Spill Cleanup | Absorb with inert, non-flammable material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[1][4] |
| Storage Conditions | Store in a cool, well-ventilated, locked area away from heat, ignition sources, and incompatible materials.[1][6] Keep container tightly sealed.[1] |
Experimental Protocols
No experimental protocols were cited in the search results regarding the disposal of this specific compound. The provided step-by-step disposal procedure is a standard protocol derived from safety data for its constituent chemical groups.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. Highly Toxic Chemical in the Laboratory - Propargyl Alcohol | Sinoright [sinoright.net]
- 2. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Boc-PEG8-Boc|1432970-18-7|MSDS [dcchemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
